molecular formula C6H7NO B1350501 1-methyl-1H-pyrrole-3-carbaldehyde CAS No. 36929-60-9

1-methyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1350501
CAS No.: 36929-60-9
M. Wt: 109.13 g/mol
InChI Key: OXADKJPOZQYWIG-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXADKJPOZQYWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395925
Record name 1-methyl-1H-pyrrole-3-carbaldehyde
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36929-60-9
Record name 1-methyl-1H-pyrrole-3-carbaldehyde
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Record name 1-methyl-1H-pyrrole-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological applications of 1-methyl-1H-pyrrole-3-carbaldehyde. This compound, a substituted pyrrole, represents a valuable scaffold in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrrole-containing molecules.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic aldehyde. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 36929-60-9[1][2][3]
Molecular Formula C₆H₇NO[4]
Molecular Weight 109.13 g/mol [5]
Physical Form Liquid[6]
Boiling Point 185-188 °C[3]
Density 1.08 g/cm³ (predicted)[3]
Solubility Soluble in common organic solvents
InChIKey OXADKJPOZQYWIG-UHFFFAOYSA-N[4]
SMILES CN1C=CC(=C1)C=O[4]

Spectroscopic Data

SpectroscopyExpected Peaks and Signals
¹H NMR (CDCl₃) δ ~9.7 (s, 1H, -CHO), ~7.3 (m, 1H, H-2), ~6.8 (m, 1H, H-5), ~6.5 (m, 1H, H-4), ~3.7 (s, 3H, N-CH₃) ppm. The exact chemical shifts and coupling patterns can be influenced by solvent and concentration.
¹³C NMR (CDCl₃) δ ~185 (C=O), ~140 (C-2), ~130 (C-5), ~125 (C-3), ~110 (C-4), ~35 (N-CH₃) ppm.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 109. Key fragmentation peaks would likely include the loss of the formyl group (M-29) at m/z = 80 and other fragments characteristic of the pyrrole ring.
Infrared (IR) Strong C=O stretching vibration around 1660-1680 cm⁻¹ (characteristic for aromatic aldehydes). C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-methylpyrrole.[7][8][9] This reaction introduces a formyl group onto the electron-rich pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrrole

Materials:

  • 1-Methylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF and anhydrous DCM under a nitrogen atmosphere.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF/DCM solution. The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic reaction. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Add a solution of 1-methylpyrrole in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt to the aldehyde.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

G cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl3 (0 °C) POCl3 POCl3 POCl3->Vilsmeier_Reagent NMP 1-Methylpyrrole Iminium_Salt Iminium Salt Intermediate NMP->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis (H2O)

Caption: Vilsmeier-Haack Synthesis Workflow.

Chemical Reactivity

The aldehyde functionality of this compound allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-3-carboxylic acid, using standard oxidizing agents.[10]

  • Reduction: The formyl group can be reduced to a methyl group via Wolff-Kishner reduction.[10] Reduction to the corresponding alcohol, (1-methyl-1H-pyrrol-3-yl)methanol, can be achieved using reducing agents like sodium borohydride.

  • Knoevenagel Condensation: The aldehyde can undergo Knoevenagel condensation with active methylene compounds to form substituted alkenes.[10]

  • Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into a variety of substituted alkenes with high regioselectivity.[10][11][12]

G cluster_reactions Key Chemical Transformations Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Knoevenagel Knoevenagel Condensation Start->Knoevenagel Wittig Wittig Reaction Start->Wittig Carboxylic_Acid 1-methyl-1H-pyrrole-3-carboxylic acid Oxidation->Carboxylic_Acid Alcohol (1-methyl-1H-pyrrol-3-yl)methanol Reduction->Alcohol Alkene1 Substituted Alkene Knoevenagel->Alkene1 Alkene2 Substituted Alkene Wittig->Alkene2

Caption: Reactivity of this compound.

Biological Activity and Potential Applications in Drug Development

Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[13][14][15] While specific quantitative data for the biological activity of this compound is limited in publicly available literature, derivatives of pyrrole-3-carboxaldehyde have shown promising antimicrobial activity. For instance, certain substituted pyrrole-3-carboxaldehydes have demonstrated significant activity against Pseudomonas putida.[13]

The aldehyde group serves as a versatile handle for the synthesis of diverse libraries of compounds for biological screening. For example, it can be converted to imines, which can then be reduced to secondary amines, or used in multi-component reactions to build more complex molecular architectures.

Given the established biological relevance of the pyrrole scaffold, this compound is a valuable starting material for the development of novel therapeutic agents.

G cluster_synthesis Synthesis and Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Library Compound Library Synthesis Start->Library Chemical Transformations Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Activity Confirmed Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate Improved Potency & Properties

Caption: Drug Discovery Workflow.

Conclusion

This compound is a readily accessible and chemically versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. Its potential for derivatization, coupled with the known biological importance of the pyrrole nucleus, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

This compound possesses a five-membered aromatic pyrrole ring, N-substituted with a methyl group, and a formyl group at the 3-position.

Molecular Weight and Formula

The molecular formula of this compound is C₆H₇NO.[1] This corresponds to a molecular weight of approximately 109.13 g/mol .[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [2]
CAS Number 36929-60-9[3][4]
Physical State Liquid[5]
Boiling Point 185.31 - 188.18 °C[6]
Density 1.08 g/cm³[6]

Synthesis Protocol: Vilsmeier-Haack Formylation

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[7][8][9][10] In this case, the substrate is 1-methylpyrrole.

Experimental Workflow

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification DMF Dimethylformamide (DMF) Vilsmeier_reagent Formation of Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier_reagent Formylation Electrophilic attack on 1-Methylpyrrole Vilsmeier_reagent->Formylation Iminium_intermediate Formation of Iminium Intermediate Formylation->Iminium_intermediate Hydrolysis Hydrolysis Iminium_intermediate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Methodology

Materials:

  • 1-Methylpyrrole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether (or other suitable organic solvent)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier reagent, a chloroiminium salt.

  • To this mixture, add a solution of 1-methylpyrrole in a suitable solvent dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by carefully adding a solution of sodium acetate in water.

  • Extract the product into an organic solvent such as diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting residue by vacuum distillation to yield this compound.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Spectroscopic Data (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the three pyrrole ring protons, and the N-methyl protons.

  • Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.0 ppm.

  • Pyrrole Ring Protons: Three signals corresponding to the protons at the C2, C4, and C5 positions of the pyrrole ring are expected in the aromatic region (δ 6.0-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the electronic environment.

  • N-Methyl Protons (N-CH₃): A singlet for the three methyl protons is expected further upfield, likely in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 180-190 ppm.

  • Pyrrole Ring Carbons: Four distinct signals for the carbons of the pyrrole ring are anticipated in the aromatic region (δ 110-140 ppm).

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): A medium intensity band may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹.

  • C-N Stretch: A stretching vibration for the C-N bond within the pyrrole ring is also expected.

References

Synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde from N-methylpyrrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde from N-methylpyrrole, with a focus on the Vilsmeier-Haack reaction. The document details the strategic use of sterically hindered formamides to achieve regioselective formylation at the C-3 position of the pyrrole ring, a critical aspect for the synthesis of specific isomers.

Introduction

N-methylpyrrole is an electron-rich heterocyclic compound that readily undergoes electrophilic substitution reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of such aromatic systems.[1] Typically, this reaction, when performed on N-methylpyrrole using standard reagents like phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), predominantly yields the 2-formyl isomer due to the higher electron density at the C-2 position. However, for many applications in medicinal chemistry and materials science, the 3-formyl isomer is the desired product. Recent advancements have demonstrated that the regioselectivity of the Vilsmeier-Haack formylation can be controlled through the use of sterically crowded formamides, which favors the formation of the less sterically hindered 3-carbaldehyde.[2]

Regioselective Synthesis via Sterically Controlled Vilsmeier-Haack Formylation

The key to selectively synthesizing this compound lies in the modification of the Vilsmeier-Haack reagent. By replacing the commonly used N,N-dimethylformamide (DMF) with a more sterically demanding formamide, the electrophilic attack at the more sterically hindered C-2 position of the N-methylpyrrole ring is disfavored. This steric hindrance directs the formylation to the C-3 position, leading to the desired product.[2]

Reaction Data

The following table summarizes the quantitative data for the standard and sterically controlled Vilsmeier-Haack formylation of N-methylpyrrole.

Reaction TypeFormamide ReagentProduct Ratio (2-isomer : 3-isomer)Total Yield (%)Reference
Standard Vilsmeier-HaackN,N-Dimethylformamide (DMF)4 : 193[3]
Sterically Controlled Vilsmeier-HaackSterically Crowded Formamide (e.g., N-tert-butyl-N-methylformamide)Predominantly 3-isomerNot specified[2]

Experimental Protocols

General Protocol for Sterically Controlled Vilsmeier-Haack Formylation for this compound

Note: This is a generalized procedure based on the principles of the Vilsmeier-Haack reaction and the strategy of using a sterically crowded formamide as described by Ilyin, Pankova, and Kuznetsov.[2] The specific sterically crowded formamide, reaction times, and temperatures should be optimized.

Reagents:

  • N-methylpyrrole

  • Sterically crowded formamide (e.g., N-tert-butyl-N-methylformamide)

  • Phosphoryl chloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Sodium acetate solution (aqueous)

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the sterically crowded formamide (1.1 equivalents) and anhydrous solvent. Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Add a solution of N-methylpyrrole (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Cautiously add a saturated aqueous solution of sodium acetate until the mixture is basic (pH > 8). Stir the mixture for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to isolate this compound.

Detailed Protocol for Standard Vilsmeier-Haack Formylation of N-methylpyrrole (Major product: 1-methyl-1H-pyrrole-2-carbaldehyde)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrroles.[4][5]

Reagents:

  • N-methylpyrrole (8.11 g, 0.1 mol)

  • N,N-Dimethylformamide (DMF) (8.04 g, 0.11 mol)

  • Phosphoryl chloride (POCl₃) (16.86 g, 0.11 mol)

  • 1,2-Dichloroethane (anhydrous, 100 mL)

  • Sodium acetate trihydrate (68 g, 0.5 mol) in water (150 mL)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: To a stirred solution of DMF (8.04 g) in 1,2-dichloroethane (20 mL) in a three-necked flask cooled in an ice-salt bath, add phosphoryl chloride (16.86 g) dropwise, keeping the temperature below 10 °C. After the addition, remove the cooling bath and stir the mixture at room temperature for 30 minutes.

  • Formylation Reaction: Cool the reagent to 0 °C and add a solution of N-methylpyrrole (8.11 g) in 1,2-dichloroethane (80 mL) dropwise over 30 minutes. After the addition is complete, heat the mixture to 50 °C and maintain it at this temperature for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of sodium acetate trihydrate (68 g) in water (150 mL). Stir the mixture for 30 minutes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting mixture of 1-methyl-1H-pyrrole-2-carbaldehyde and this compound can be separated by fractional distillation or column chromatography.

Visualizations

Reaction Workflow

Synthesis_Workflow NMP N-Methylpyrrole Reaction Vilsmeier-Haack Reaction NMP->Reaction Formamide Sterically Crowded Formamide Vilsmeier_Reagent Vilsmeier Reagent (Sterically Hindered) Formamide->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Reaction Hydrolysis Aqueous Work-up (Hydrolysis) Reaction->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF Formamide (R₂NCHO) Vilsmeier_Reagent Vilsmeier Reagent [R₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ NMP N-Methylpyrrole Intermediate Iminium Salt Intermediate NMP->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O H₂O

Caption: General mechanism of the Vilsmeier-Haack reaction.

References

physical and chemical properties of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-methyl-1H-pyrrole-3-carbaldehyde

Introduction

This compound, with the CAS number 36929-60-9, is a heterocyclic aromatic aldehyde. It belongs to the pyrrole family, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This document provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with relevant experimental protocols for its synthesis and analysis.

Physicochemical Properties

The are summarized below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₇NO[1][2]
Molecular Weight 109.13 g/mol [1][3][4]
Physical Form Liquid[4]
Melting Point 2.74 °C[3]
Boiling Point 185.31 - 188.18 °C[3]
Density 1.08 g/cm³[3]
Flash Point 87.84 °C[3]
Water Solubility 14657 mg/L[3]
Storage Inert atmosphere, room temperature[1][4]
Structural and Identification Properties
IdentifierValueSource
CAS Number 36929-60-9[1][3][4]
InChI Key OXADKJPOZQYWIG-UHFFFAOYSA-N[3][4]
SMILES O=CC1=CN(C)C=C1[1][2]
Canonical SMILES CN1C=CC(=C1)C=O[5]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

  • Mass Spectrometry (MS): The mass spectrum of 1-methyl-3-pyrrolecarbaldehyde is expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of the formyl group (M-29, M-CHO) and the peak at m/e 53, characteristic of 1-methyl derivatives.[6]

  • Proton Nuclear Magnetic Resonance (¹H NMR): In the ¹H NMR spectrum of 1-methyl-3-pyrrolecarbaldehyde, the aldehyde proton signal is expected to be a singlet.[6] No observable coupling between the aldehyde proton and the ring protons is typically seen at room temperature.[6] The signals for the pyrrole ring protons and the N-methyl group will also be present in their characteristic regions.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong band in the region of 1640-1680 cm⁻¹ is expected for the C=O stretching vibration of the aldehyde group.[7] C-H stretching vibrations for the aromatic ring will appear slightly above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[7]

Chemical Properties and Reactivity

This compound undergoes reactions typical of aromatic aldehydes and electron-rich heterocyclic systems.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. For instance, oxidation of 1-methyl-3-aldehyde using silver oxide can yield 1-methyl-3-pyrrolecarboxylic acid.[6]

  • Wittig Reaction: As an aldehyde, it can react with phosphorus ylides (Wittig reagents) to form alkenes. For example, reaction with benzyltriphenylphosphonium chloride in the presence of a base can be used to synthesize the corresponding styrene derivative.[6]

  • Electrophilic Substitution: The pyrrole ring is activated towards electrophilic substitution. However, the existing formyl group is a deactivating group, which will influence the position of any subsequent substitution.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[8][9][10] While formylation of 1-methylpyrrole predominantly yields the 2-carbaldehyde isomer due to the higher electron density at the alpha-position, the 3-carbaldehyde isomer is often obtained as a significant byproduct, especially in large-scale reactions.[6][11]

Principle: The reaction involves an electrophilic aromatic substitution. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[10] This electrophile then attacks the electron-rich pyrrole ring.

General Protocol:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • Formylation: 1-Methylpyrrole is added to the freshly prepared Vilsmeier reagent at a controlled temperature.

  • Reaction: The mixture is stirred, often with gentle heating, for a specified period to allow the electrophilic substitution to complete.

  • Hydrolysis: The reaction mixture is poured onto ice and neutralized with a base (e.g., aqueous sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or chloroform).

  • Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product, a mixture of 1-methyl-1H-pyrrole-2-carbaldehyde and this compound, is then purified. Fractional distillation under reduced pressure is an effective method for separating the isomers, with the 3-aldehyde generally having a higher boiling point.[6]

G Diagram 1: Vilsmeier-Haack Synthesis Workflow cluster_0 Reagent Preparation cluster_1 Reaction & Work-up cluster_2 Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent Add POCl3 (0°C) POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix NMP 1-Methylpyrrole NMP->Reaction_Mix Hydrolysis Hydrolysis (Ice & Base) Reaction_Mix->Hydrolysis Stir/Heat Extraction Extraction (Organic Solvent) Hydrolysis->Extraction Crude_Product Crude Product (Isomer Mixture) Extraction->Crude_Product Distillation Fractional Distillation (Vacuum) Crude_Product->Distillation Product_3_CHO This compound Distillation->Product_3_CHO Higher boiling fraction Product_2_CHO 1-Methyl-1H-pyrrole-2-carbaldehyde Distillation->Product_2_CHO Lower boiling fraction

Caption: Vilsmeier-Haack synthesis of this compound.

Analytical Workflow

Objective: To confirm the identity and assess the purity of the synthesized this compound.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane/ethyl acetate. The ratio is optimized to achieve good separation between the starting material, the two product isomers, and any byproducts.

    • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the isomers.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. The resulting mass spectrum is compared with literature data for fragmentation patterns.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃).

    • Analysis: ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the 3-substituted isomer and rule out the 2-substituted isomer.

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl).

    • Analysis: The spectrum is checked for the presence of the key functional group frequencies, particularly the aldehyde C=O stretch.[7]

G Diagram 2: Analytical Workflow Start Purified Sample TLC TLC Analysis (Purity Check) Start->TLC GCMS GC-MS Analysis (Purity & Identity) Start->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR Structure_Confirmed Structure & Purity Confirmed TLC->Structure_Confirmed GCMS->Structure_Confirmed NMR->Structure_Confirmed Structural Elucidation IR->Structure_Confirmed Functional Group ID

Caption: Workflow for the analytical characterization of the title compound.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has detailed its core physicochemical and spectral properties. The provided experimental protocols for its synthesis via the Vilsmeier-Haack reaction and subsequent analytical characterization offer a practical framework for researchers in the fields of chemical synthesis and drug development. Careful control of reaction conditions and robust purification techniques are essential for isolating this isomer from its more common 2-substituted counterpart.

References

A Technical Guide to 1-pyrrol-1-ylethanone (N-Acetylpyrrole) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pyrrole compound with the molecular formula C6H7NO, identified as 1-pyrrol-1-ylethanone, commonly known as N-Acetylpyrrole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrrole-based scaffolds. The pyrrole ring is a prominent heterocycle in numerous marketed drugs and natural products, recognized for its role in anticancer, antimicrobial, and antiviral agents.[3][4][5] This guide will cover the fundamental properties of N-Acetylpyrrole, its synthesis, and a hypothetical application in a drug discovery context, illustrating its potential as a valuable building block.

Core Compound Data: 1-pyrrol-1-ylethanone

PropertyValueSource
IUPAC Name 1-pyrrol-1-ylethanonePubChem[1]
Synonyms N-Acetylpyrrole, 1-(1H-Pyrrol-1-yl)ethan-1-onePubChem[1]
Molecular Formula C6H7NONIST[2]
Molecular Weight 109.126 g/mol NIST[2]
CAS Number 609-41-6NIST[2]
Appearance Colorless to yellow liquid---
Boiling Point 78-80 °C at 15 mmHg---
Density 1.05 g/cm³---
Solubility Soluble in common organic solvents---

Experimental Protocols

Synthesis of 1-pyrrol-1-ylethanone from Pyrrole and Acetic Anhydride

This protocol describes a standard laboratory procedure for the N-acetylation of pyrrole to yield 1-pyrrol-1-ylethanone.

Materials:

  • Pyrrole (C4H5N)

  • Acetic anhydride ((CH3CO)2O)

  • Anhydrous Sodium Acetate (CH3COONa)

  • Diethyl ether ((C2H5)2O)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of pyrrole (1.0 eq) in a round-bottom flask, add acetic anhydride (1.1 eq).

  • Add a catalytic amount of anhydrous sodium acetate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 1-pyrrol-1-ylethanone.

Hypothetical Drug Discovery Application: Targeting Kinase Signaling

To illustrate the utility of the 1-pyrrol-1-ylethanone scaffold in drug development, we present a hypothetical fragment-based drug discovery (FBDD) workflow targeting a protein kinase. Pyrrole-containing compounds have shown significant potential as kinase inhibitors.

Experimental Workflow: Fragment-Based Screening

The following diagram outlines a typical FBDD workflow, starting with the identification of a fragment hit like 1-pyrrol-1-ylethanone.

G A Fragment Library Screening (e.g., NMR, SPR, X-ray Crystallography) B Hit Identification (1-pyrrol-1-ylethanone) A->B C Hit Validation B->C D Structure-Guided Elaboration (Fragment Growing/Linking) C->D E Lead Generation D->E F Lead Optimization (ADME/Tox Profiling) E->F G Candidate Drug F->G

A typical workflow for fragment-based drug discovery.
Signaling Pathway: Inhibition of a Hypothetical Kinase

The diagram below illustrates a simplified signaling pathway where a hypothetical kinase (Target Kinase) is activated by an upstream signal, leading to the phosphorylation of a substrate and a subsequent cellular response. A drug candidate developed from the 1-pyrrol-1-ylethanone scaffold could potentially inhibit this kinase, thereby blocking the downstream signaling cascade.

G cluster_0 Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Target Kinase Target Kinase Receptor->Target Kinase Substrate Substrate Target Kinase->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Drug Candidate\n(Pyrrole-based Inhibitor) Drug Candidate (Pyrrole-based Inhibitor) Drug Candidate\n(Pyrrole-based Inhibitor)->Target Kinase

Hypothetical inhibition of a kinase signaling pathway.

References

Spectroscopic Profile of 1-methyl-1H-pyrrole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-methyl-1H-pyrrole-3-carbaldehyde (CAS No. 36929-60-9). Due to the limited availability of published experimental data for this specific isomer, this document also includes comparative data for the closely related isomer, 1-methyl-1H-pyrrole-2-carbaldehyde, to offer a valuable point of reference for researchers.

Overview of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

Experimental ¹H NMR data for this compound is not currently available in surveyed databases. For comparative purposes, the ¹H NMR spectral data for 1-methyl-1H-pyrrole-2-carbaldehyde is presented below.

Table 1: ¹H NMR Spectroscopic Data for 1-methyl-1H-pyrrole-2-carbaldehyde

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.45s-H-C=O
6.90t2.5H-4
6.70dd4.0, 1.5H-5
6.10dd4.0, 2.5H-3
3.85s-N-CH₃

¹³C NMR Data

Experimental ¹³C NMR data for this compound is not currently available. The corresponding data for the 2-isomer is provided for reference.

Table 2: ¹³C NMR Spectroscopic Data for 1-methyl-1H-pyrrole-2-carbaldehyde

Chemical Shift (δ) ppmAssignment
179.5C=O
142.0C-2
132.5C-5
121.0C-3
108.5C-4
34.0N-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group AssignmentThis compound1-methyl-1H-pyrrole-2-carbaldehyde (for comparison)
~3100C-H stretch (aromatic)Data not availablePresent
~2900C-H stretch (aliphatic)Data not availablePresent
~2820, ~2720C-H stretch (aldehyde)Data not availablePresent
~1670C=O stretch (aldehyde)Data not availablePresent
~1500-1400C=C stretch (aromatic ring)Data not availablePresent

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected key fragmentation peaks are the molecular ion (M+), M-1 (loss of a hydrogen radical), and M-29 (loss of the CHO group).

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment
109[M]⁺
108[M-H]⁺
80[M-CHO]⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a liquid sample, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the solid with KBr powder and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds, electron ionization (EI) is a common method. The molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation & Structure Elucidation Synthesis Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: A flowchart illustrating the general workflow from compound synthesis to structural determination using various spectroscopic techniques.

In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-1H-pyrrole-3-carbaldehyde. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this analysis is based on established principles of NMR spectroscopy and data from structurally analogous pyrrole derivatives. This document offers a comprehensive examination of the expected chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the interpretation of experimentally acquired data.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of similar compounds and general principles of NMR spectroscopy. The pyrrole ring protons are designated as H-2, H-4, and H-5, the methyl protons as N-CH₃, and the aldehyde proton as CHO.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
CHO9.6 - 9.8Singlet (s)-1H
H-27.2 - 7.4Triplet (t) or Doublet of doublets (dd)J(H2,H5) ≈ 1.5, J(H2,H4) ≈ 2.51H
H-56.8 - 7.0Triplet (t) or Doublet of doublets (dd)J(H5,H2) ≈ 1.5, J(H5,H4) ≈ 2.51H
H-46.2 - 6.4Triplet (t) or Doublet of doublets (dd)J(H4,H2) ≈ 2.5, J(H4,H5) ≈ 2.51H
N-CH₃3.7 - 3.9Singlet (s)-3H

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

2.1 Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2.2 NMR Instrument Parameters

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

Parameter Recommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D proton
Spectral Width12 - 15 ppm
Acquisition Time2 - 4 seconds
Relaxation Delay2 - 5 seconds
Number of Scans16 - 64
Temperature298 K (25 °C)

2.3 Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain a pure absorption spectrum.

  • Apply baseline correction to ensure a flat baseline.

  • Integrate all signals to determine the relative number of protons.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Analyze the chemical shifts, multiplicities, and coupling constants of all signals.

Visualization of Molecular Structure and J-Coupling

The following diagrams illustrate the chemical structure of this compound and the expected through-bond J-coupling interactions between the pyrrole ring protons.

Caption: Chemical structure of this compound.

J_Coupling H2 H-2 H4 H-4 H2->H4 J ~ 2.5 Hz H5 H-5 H2->H5 J ~ 1.5 Hz H4->H5 J ~ 2.5 Hz

Caption: Predicted J-coupling network in this compound.

The Ascendant Pyrrole-3-Carbaldehydes: A Technical Guide to Their Biological Frontier

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, the heterocyclic compound pyrrole has emerged as a scaffold of profound interest. A comprehensive technical guide released today delves into the burgeoning potential of a specific class of these compounds: substituted pyrrole-3-carbaldehydes. This whitepaper offers researchers, scientists, and drug development professionals an in-depth exploration of their diverse biological activities, from anticancer and antimicrobial to anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and novel visualizations of their mechanisms of action.

The pyrrole ring is a fundamental component in a variety of naturally occurring and synthetic molecules with significant pharmacological relevance.[1] The strategic introduction of a carbaldehyde group at the C-3 position, along with other substitutions on the pyrrole ring, has been shown to modulate the biological activity of these compounds, making them a promising area for therapeutic investigation.

Unveiling the Biological Spectrum: A Quantitative Overview

Substituted pyrrole-3-carbaldehydes have demonstrated a remarkable breadth of biological activities. The following tables summarize key quantitative data from various studies, offering a comparative analysis of their efficacy.

Table 1: Anticancer Activity of Substituted Pyrrole Derivatives
Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity MetricReported Value
Alkynylated Pyrrole (12l)3-alkynylpyrrole-2,4-dicarboxylate structureA549 (Lung Carcinoma)IC503.49 µM[2]
Pyrrole-Indole Hybrid (3h)Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM
Pyrrolo[2,3-d]pyrimidines (1a, 1b)Urea moiety at position 2A549 (Lung), PC-3 (Prostate)IC500.35 µM (1a), 1.04 µM (1b)
Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP)Extracted from Staphylococcus sp. strain MB30A549 (Lung), HeLa (Cervical)IC5019.94 µg/mL, 16.73 µg/mL[3]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h)Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[4]

IC50: Half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Substituted Pyrrole Derivatives
Compound/Derivative ClassSubstitution DetailsTarget OrganismActivity MetricReported Value
Pyrrole-3-carboxaldehyde derivatives1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydePseudomonas putidaMIC16 µg/mL[5]
N-arylpyrrole derivatives (Vc)Aminoguanidine seriesE. coli, K. pneumoniae, A. baumanniiMIC4 µg/mL, 8 µg/mL, 8 µg/mL[6]
Pyrrole-benzothiazole hybrids (3l-n)Pyrrole fused with benzothiazole--70-88% yield
Phallusialides A-EIsolated from Micromonospora sp.MRSA, E. coliMIC32 µg/mL, 64 µg/mL[5]

MIC: Minimum Inhibitory Concentration.

Table 3: Anti-inflammatory Activity of Substituted Pyrrole Derivatives
Compound/Derivative ClassSubstitution DetailsTargetActivity MetricReported Value
Pyrrolopyrimidine Derivatives (5a, 5b)Fused pyrrole and pyrimidine ringsCOX-2/ACE2-Potent dual inhibitory activity[7]
2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (4g, 4h, 4k, 4l)Various substitutions on the phenyl ringCOX-2-Potent inhibitors[8]
Pyrrolopyridines (3i, 3l)Fused pyrrole and pyridine ringsPro-inflammatory cytokines-Promising activity[9]

COX: Cyclooxygenase, ACE2: Angiotensin-Converting Enzyme 2.

Illuminating the Path Forward: Synthesis and Experimental Protocols

The synthesis of substituted pyrrole-3-carbaldehydes is often achieved through established organic reactions, with the Vilsmeier-Haack and Paal-Knorr syntheses being prominent methods.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrroles

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10]

  • Reagent Preparation: The Vilsmeier reagent, a chloromethyliminium salt, is typically prepared in situ by reacting dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5]

  • Reaction: The substituted pyrrole is added to the pre-formed Vilsmeier reagent. The reaction temperature is dependent on the reactivity of the pyrrole substrate and can range from below 0°C to 80°C.[10]

  • Work-up: The reaction mixture is then hydrolyzed, typically with an aqueous base, to yield the corresponding pyrrole-3-carbaldehyde.[10]

G General Workflow for Vilsmeier-Haack Formylation A Prepare Vilsmeier Reagent (DMF + POCl3) B Add Substituted Pyrrole A->B C Electrophilic Aromatic Substitution B->C D Hydrolysis C->D E Purification D->E F Substituted Pyrrole-3-carbaldehyde E->F

Caption: A generalized workflow for the Vilsmeier-Haack formylation of pyrroles.

Experimental Protocol: Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a robust method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[11]

  • Reactant Mixing: The 1,4-dicarbonyl compound and the primary amine are combined in a suitable solvent, such as ethanol or acetic acid. The reaction can also be performed under solvent-free conditions.[12]

  • Catalysis (Optional): An acid catalyst, such as acetic acid or a Lewis acid, can be added to facilitate the reaction.[11]

  • Heating: The reaction mixture is heated, either conventionally or using microwave irradiation, to promote condensation and cyclization.[13]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to a standard work-up procedure, which may involve extraction and washing. The crude product is then purified, typically by column chromatography or recrystallization.[13]

G General Workflow for Paal-Knorr Synthesis A Combine 1,4-Dicarbonyl Compound and Primary Amine B Add Solvent and Catalyst (optional) A->B C Heat Reaction Mixture (Conventional or Microwave) B->C D Work-up (Extraction, Washing) C->D E Purification (Chromatography, Recrystallization) D->E F Substituted Pyrrole E->F G Simplified EGFR/VEGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Ligand_EGF EGF Ligand_EGF->EGFR Ligand_VEGF VEGF Ligand_VEGF->VEGFR Pyrrole Substituted Pyrrole-3-carbaldehyde Pyrrole->EGFR Inhibition Pyrrole->VEGFR Inhibition G Simplified Hedgehog Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU_GLI_complex SUFU-GLI Complex SMO->SUFU_GLI_complex Activation GLI_active Active GLI SUFU_GLI_complex->GLI_active Target_Genes Target Gene Expression (Proliferation, Survival) GLI_active->Target_Genes Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Pyrrole Substituted Pyrrole-3-carbaldehyde Pyrrole->SMO Inhibition G Simplified COX Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Protection Pyrrole Substituted Pyrrole-3-carbaldehyde Pyrrole->COX2 Inhibition

References

The Synthesis of Pyrrole Aldehydes: A Journey of Discovery and Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for pyrrole aldehydes, compounds that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core synthetic reactions, presenting detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways and workflows.

Introduction

The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in heterocyclic chemistry. The resulting pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, are versatile building blocks, lending themselves to a variety of subsequent modifications. The history of their synthesis is a fascinating account of the development of named reactions that have become cornerstones of organic chemistry. This guide will focus on the three principal methods for the direct formylation of pyrroles: the Vilsmeier-Haack reaction, the Gattermann reaction, and the Reimer-Tiemann reaction. Additionally, the synthesis of pyrroles via the Paal-Knorr reaction, followed by formylation, will be explored as a strategic alternative.

Historical Context and Discovery

The late 19th and early 20th centuries were a fertile period for the discovery of new synthetic reactions. The development of methods to functionalize aromatic compounds was a major focus, and it was during this time that the foundational reactions for pyrrole aldehyde synthesis were established.

  • The Reimer-Tiemann Reaction (1876): Karl Reimer and Ferdinand Tiemann first reported the ortho-formylation of phenols using chloroform in an alkaline solution. In 1881, Ferdinand Tiemann extended the scope of this reaction to other electron-rich aromatic compounds, including pyrroles.[1] However, the application of Reimer-Tiemann conditions to pyrrole often leads to a ring-expansion reaction, known as the Ciamician-Dennstedt rearrangement, yielding 3-chloropyridine as a significant byproduct.[2] This "abnormal" behavior highlights a key challenge in the direct formylation of the pyrrole ring under these conditions.[3]

  • The Gattermann Reaction (1897/1907): Ludwig Gattermann, along with Julius Arnold Koch, initially developed a method for formylating aromatic compounds using carbon monoxide and hydrogen chloride in 1897.[4] This was later modified, and in 1907, Gattermann reported the use of hydrogen cyanide and hydrogen chloride, which expanded the scope of the reaction to include phenols, phenolic ethers, and heteroaromatic compounds like pyrroles. A further modification by Adams, which generates HCN in situ from zinc cyanide, enhanced the safety and practicality of the method.[4]

  • The Vilsmeier-Haack Reaction (1927): Anton Vilsmeier and Albrecht Haack discovered that a substituted formamide, such as N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride to form an electrophilic iminium salt, now known as the Vilsmeier reagent.[5] This reagent proved to be highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. The Vilsmeier-Haack reaction is now one of the most widely used methods for the synthesis of pyrrole-2-carboxaldehyde due to its high yield and selectivity.[6]

Core Synthetic Methodologies and Mechanisms

The formylation of pyrrole is an electrophilic aromatic substitution reaction. The regioselectivity of the attack on the pyrrole ring is influenced by the stability of the intermediate carbocation (the sigma complex). Attack at the C2 (α) position is generally favored over the C3 (β) position because the positive charge can be delocalized over a greater number of atoms, including the nitrogen, leading to a more stable intermediate.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of pyrrole-2-carboxaldehyde.[6] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction with pyrrole.[5]

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, preferentially at the C2 position.

  • Aromatization: The resulting iminium ion intermediate is then hydrolyzed during workup to yield the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrrole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Intermediate Iminium Ion Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Pyrrole_aldehyde Pyrrole-2-carboxaldehyde Intermediate->Pyrrole_aldehyde Hydrolysis Gattermann_Mechanism cluster_electrophile_formation Electrophile Formation cluster_formylation Formylation of Pyrrole HCN HCN Electrophile Electrophilic Species HCN->Electrophile + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Pyrrole Pyrrole Aldimine Aldimine Intermediate Pyrrole->Aldimine + Electrophile Pyrrole_aldehyde Pyrrole-2-carboxaldehyde Aldimine->Pyrrole_aldehyde Hydrolysis Reimer_Tiemann_Mechanism Start Pyrrole + Chloroform + Base Carbene Dichlorocarbene Formation Start->Carbene Attack Electrophilic Attack on Pyrrole Carbene->Attack Intermediate Intermediate Attack->Intermediate Aldehyde Pyrrole-2-carboxaldehyde (Minor Product) Intermediate->Aldehyde Hydrolysis Rearrangement Ciamician-Dennstedt Rearrangement Intermediate->Rearrangement Chloropyridine 3-Chloropyridine (Major Product) Rearrangement->Chloropyridine Vilsmeier_Workflow Start Start: DMF in a three-necked flask Step1 Cool to 10-20°C (ice bath) Start->Step1 Step2 Add POCl₃ dropwise (exothermic reaction) Step1->Step2 Step3 Stir for 15 min Step2->Step3 Step4 Cool to 5°C and add ethylene dichloride Step3->Step4 Step5 Add pyrrole solution in ethylene dichloride over 1 hour Step4->Step5 Step6 Reflux for 15 min Step5->Step6 Step7 Cool and add -sodium acetate solution (hydrolysis) Step6->Step7 Step8 Reflux for 15 min Step7->Step8 Step9 Workup: - Separate layers - Extract aqueous layer - Wash combined organic layers - Dry and evaporate solvent Step8->Step9 Step10 Purification: Distillation under reduced pressure Step9->Step10 End Product: Pyrrole-2-carboxaldehyde Step10->End Paal_Knorr_Formylation_Strategy Dicarbonyl 1,4-Dicarbonyl Compound Paal_Knorr Paal-Knorr Synthesis Dicarbonyl->Paal_Knorr Amine Primary Amine or Ammonia Amine->Paal_Knorr Substituted_Pyrrole Substituted Pyrrole Paal_Knorr->Substituted_Pyrrole Formylation Formylation (e.g., Vilsmeier-Haack) Substituted_Pyrrole->Formylation Pyrrole_Aldehyde Substituted Pyrrole Aldehyde Formylation->Pyrrole_Aldehyde

References

An In-depth Technical Guide on the Safety and Handling of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and handling data for 1-methyl-1H-pyrrole-3-carbaldehyde (CAS No. 36929-60-9) is not extensively available in public safety literature. This guide has been compiled by extrapolating information from Safety Data Sheets (SDS) and technical documentation of structurally similar and parent compounds, including 1-methyl-1H-pyrrole-2-carbaldehyde, pyrrole-3-carbaldehyde, and pyrrole. Researchers must exercise caution and conduct their own risk assessments based on the specific context of their experiments.

Chemical and Physical Properties

This section summarizes the known and predicted properties of this compound and its analogs. The data for related compounds is provided for comparative assessment.

PropertyThis compound1-methyl-1H-pyrrole-2-carbaldehydePyrrole
CAS Number 36929-60-9[1][2]1192-58-1[3]109-97-7[4]
Molecular Formula C₆H₇NO[5][6]C₆H₇NO[3]C₄H₅N
Molecular Weight 109.13 g/mol [3]109.13 g/mol [3]67.09 g/mol
Appearance Not specifiedColorless to orange to dark red clear liquid[7][8]Colorless to yellow liquid
Boiling Point Not specified87 - 90 °C[7]129-131 °C
Flash Point Not specified (Predicted as combustible)72 °C / 161.6 °F[7][8]39 °C / 102 °F
Stability Not specifiedAir and light sensitive; may decompose on exposure to air and moisture.[7][9]Air, light, and moisture sensitive.[9]

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. The following table presents a probable hazard profile based on the classifications of closely related pyrrole derivatives.

Hazard ClassGHS Classification (Based on Analogs)Hazard Statements (H-Codes)
Flammability Flammable Liquid, Category 3 or 4[9][10]H226: Flammable liquid and vapour.[4][9]
Acute Toxicity (Oral) Toxic if Swallowed, Category 3[4][9]H301: Toxic if swallowed.[4][9]
Acute Toxicity (Inhalation) Harmful if Inhaled, Category 4[4][9]H332: Harmful if inhaled.[4][9]
Skin Corrosion/Irritation Causes Skin Irritation, Category 2[3][7]H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes Serious Eye Damage/Irritation, Category 1 or 2[3][7][9]H318: Causes serious eye damage.[4][9] H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) May Cause Respiratory Irritation, Category 3[3][7]H335: May cause respiratory irritation.[3]
Aquatic Hazard Harmful to Aquatic Life, Category 3[9]H402: Harmful to aquatic life.[9]
Hazard Pictograms (Probable)

FlameSkull and CrossbonesCorrosionExclamation Mark

Signal Word: Danger [4][9]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this class of compounds.

AspectProtocol
Engineering Controls Work under a certified chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[10] Use explosion-proof electrical, ventilating, and lighting equipment.[9]
Personal Protective Equipment (PPE) Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][10] Skin Protection: Wear flame-retardant antistatic protective clothing and nitrile rubber gloves.[7][9] Respiratory Protection: Use a NIOSH/MSHA approved respirator if vapors or aerosols are generated.[9][11]
Safe Handling Practices Avoid breathing mist or vapors.[9] Do not get in eyes, on skin, or on clothing.[10] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use only non-sparking tools and take precautionary measures against static discharge.[9] Ground/bond container and receiving equipment.[9] Do not eat, drink, or smoke when using this product.[9] Wash hands and any exposed skin thoroughly after handling.[7]
Storage Conditions Store in a cool, dry, and well-ventilated place.[7][9][12] Keep container tightly closed.[7][9] Store locked up.[9] Store under an inert gas (e.g., nitrogen or argon) as the compound is likely air, light, and moisture sensitive.[7][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][10]
Spill & Disposal Spill: Absorb spill with inert material (e.g., dry sand or earth) and place in a suitable, closed container for disposal.[7][10] Remove all sources of ignition.[7] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

First Aid Measures

Immediate medical attention is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Call a POISON CENTER or doctor immediately.[7][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical attention.[7][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/ophthalmologist.[7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Give water to drink (at most two glasses). Seek medical advice immediately.[7][9][11]

Experimental Protocols and Workflows

No specific experimental protocols for this compound were found. However, pyrrole aldehydes are common starting materials in various organic syntheses. A general protocol for a condensation reaction, a typical application for such aldehydes, is provided below.

General Protocol: Synthesis of a Pyrrole-based Schiff Base

This protocol is a generalized procedure and requires optimization for specific substrates and reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).

  • Reagent Addition: Add the primary amine (1.0-1.1 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent may be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram: General Condensation Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Pyrrole Aldehyde (1.0 eq) in Solvent B Add Primary Amine (1.0-1.1 eq) A->B C Add Catalytic Acid B->C D Stir at RT or Reflux C->D E Monitor by TLC D->E F Solvent Removal E->F G Purify Crude Product (Recrystallization or Chromatography) F->G H Characterize Pure Product G->H

Caption: General workflow for a Schiff base condensation reaction.

Biological Activity and Signaling Pathways

Specific signaling pathways involving this compound are not documented. However, the pyrrole scaffold is a key component in numerous compounds with significant biological activity.[13] Research on various pyrrole derivatives has highlighted their potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents.[14][15][16] This suggests that novel compounds like this compound could be valuable leads in drug discovery programs targeting these areas.

The mechanism of action for such compounds often involves the inhibition of critical enzymes or interference with microbial cell structures.

Diagram: Potential Biological Roles of Pyrrole Derivatives

G cluster_activities Potential Biological Activities cluster_targets Potential Molecular Targets Core This compound (Pyrrole Scaffold) Research Drug Discovery & Development Core->Research is a candidate for Antibacterial Antibacterial Research->Antibacterial Antifungal Antifungal Research->Antifungal AntiInflammatory Anti-inflammatory Research->AntiInflammatory Antitumor Antitumor Research->Antitumor Enzymes Enzyme Inhibition (e.g., DNA Gyrase, Kinases) Antibacterial->Enzymes Pathways Pathway Modulation Antifungal->Pathways AntiInflammatory->Enzymes Antitumor->Pathways

Caption: Logical relationship of pyrrole compounds in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-Methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from 1-methyl-1H-pyrrole-3-carbaldehyde. This versatile starting material is a valuable building block for the creation of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The following sections describe key synthetic transformations including the Wittig reaction, Knoevenagel condensation, and reductive amination, complete with experimental procedures, tabulated data, and visual workflows.

Synthesis of Pyrrole-Based Alkenes via Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, allowing for the conversion of the aldehyde group of this compound into a variety of substituted alkenes. These derivatives can serve as intermediates for the synthesis of more complex molecules.

Experimental Protocol: Synthesis of 3-(1-methyl-1H-pyrrol-3-yl)acrylonitrile

A one-pot aqueous Wittig reaction provides an efficient and environmentally friendly method for this transformation.[1]

Materials:

  • This compound

  • (Cyanomethyl)triphenylphosphonium chloride

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (cyanomethyl)triphenylphosphonium chloride (1.2 mmol).

  • Add 20 mL of a saturated aqueous solution of sodium bicarbonate. Stir the resulting suspension vigorously for 5 minutes.

  • To the suspension, add this compound (1.0 mmol).

  • Continue to stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(1-methyl-1H-pyrrol-3-yl)acrylonitrile.

Quantitative Data:
Starting MaterialWittig ReagentProductReaction Time (h)Yield (%)
This compound(Cyanomethyl)triphenylphosphonium chloride3-(1-methyl-1H-pyrrol-3-yl)acrylonitrile285
This compound(Methoxycarbonylmethyl)triphenylphosphonium bromideMethyl 3-(1-methyl-1H-pyrrol-3-yl)acrylate382

Experimental Workflow:

Wittig_Reaction start Start reagents 1. Add (Cyanomethyl)triphenylphosphonium chloride 2. Add saturated NaHCO3 solution start->reagents stir1 Stir vigorously (5 min) reagents->stir1 add_aldehyde Add this compound stir1->add_aldehyde react Stir at room temperature (2 h) add_aldehyde->react extract Work-up: - Diethyl ether extraction - Brine wash react->extract dry Dry over MgSO4, filter, and concentrate extract->dry purify Column Chromatography dry->purify product Product: 3-(1-methyl-1H-pyrrol-3-yl)acrylonitrile purify->product

Caption: Workflow for the Wittig reaction of this compound.

Synthesis of Pyrrole-Based Alkenes via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration reaction to form a C=C double bond. This method is particularly useful for synthesizing derivatives with electron-withdrawing groups.[2][3][4]

Experimental Protocol: Synthesis of 2-((1-methyl-1H-pyrrol-3-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain 2-((1-methyl-1H-pyrrol-3-yl)methylene)malononitrile.

Quantitative Data:
Starting MaterialActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
This compoundMalononitrilePiperidineEthanol192
This compoundEthyl cyanoacetatePiperidineEthanol288
This compoundDiethyl malonatePiperidineEthanol475

Signaling Pathway of Knoevenagel Condensation:

Knoevenagel_Pathway cluster_0 Reaction Steps aldehyde This compound step2 Nucleophilic attack on aldehyde aldehyde->step2 active_methylene Active Methylene Compound (e.g., Malononitrile) step1 Deprotonation of Active Methylene active_methylene->step1 catalyst Piperidine (Base) catalyst->step1 step1->step2 step3 Protonation step2->step3 step4 Dehydration step3->step4 product Pyrrole-based alkene derivative step4->product

Caption: Mechanism of the Knoevenagel condensation.

Synthesis of Pyrrole-Based Amines via Reductive Amination

Reductive amination is a versatile method to form C-N bonds by converting the aldehyde into an imine, which is then reduced in situ to the corresponding amine. This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of (1-methyl-1H-pyrrol-3-yl)methanamine

This protocol describes the synthesis of a primary amine using ammonia.[5][6]

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (28-30%)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • To a 100 mL round-bottom flask, add a solution of this compound (1.0 mmol) in 20 mL of methanol.

  • Add ammonium chloride (5.0 mmol) and 10 mL of aqueous ammonia.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2 M NaOH to pH ~12.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.

Quantitative Data:
Starting MaterialAmine SourceReducing AgentProductReaction Time (h)Yield (%)
This compoundAmmonia/NH₄ClNaBH₃CN(1-methyl-1H-pyrrol-3-yl)methanamine1278
This compoundAnilineNaBH(OAc)₃N-((1-methyl-1H-pyrrol-3-yl)methyl)aniline885
This compoundBenzylamineNaBH(OAc)₃N-benzyl-1-(1-methyl-1H-pyrrol-3-yl)methanamine882

Logical Relationship in Reductive Amination:

Reductive_Amination cluster_0 Reaction Sequence aldehyde This compound imine_formation Imine Formation (in situ) aldehyde->imine_formation amine Amine Source (e.g., Ammonia) amine->imine_formation reduction Reduction of Imine imine_formation->reduction product Pyrrole-based Amine reduction->product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reduction

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. This process is of significant interest in organic synthesis and drug development due to the importance of aromatic aldehydes as key intermediates. The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1][2][3] For N-methylpyrrole, an electron-rich heterocycle, this reaction provides an efficient route to N-methyl-2-pyrrolecarboxaldehyde, a valuable building block in medicinal chemistry. The formylation occurs preferentially at the C2 position, which is the most electron-rich and sterically accessible site.[4]

Reaction Principle

The Vilsmeier-Haack reaction proceeds through a three-stage mechanism:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][4]

  • Electrophilic Attack: The electron-rich N-methylpyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming an iminium salt intermediate.

  • Hydrolysis: The reaction mixture is subjected to aqueous work-up, during which the iminium salt is hydrolyzed to yield the final product, N-methyl-2-pyrrolecarboxaldehyde.[2]

Tabulated Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of substituted pyrroles, providing a reference for the formylation of N-methylpyrrole.

Table 1: Reagent Stoichiometry and Reaction Conditions

Reagent/ParameterMolar Ratio (relative to substrate)Typical Concentration/AmountTemperature (°C)Time (h)
N-methylpyrrole1.0---
N,N-Dimethylformamide (DMF)1.0 - 1.1 (as reagent), or as solvent-0 - 100.5 - 1
Phosphorus oxychloride (POCl₃)1.0 - 1.1-0 - 10 (addition)0.5 - 1
Reaction Temperature--25 - 901 - 6
Hydrolysis Agent (e.g., NaOH, NaOAc)Excess1 M - 4 N solution0 - 250.5 - 2

Table 2: Product Yields from Vilsmeier-Haack Formylation of Pyrrole Derivatives

SubstrateProductYield (%)Reference
PyrrolePyrrole-2-carboxaldehyde78-79[5]
2,5-dimethyl-1-(p-tolyl)-pyrrole2,5-dimethyl-1-(p-tolyl)-pyrrole-3-carboxaldehyde71[6]
General Electron-Rich ArenesCorresponding Aldehyde77 (example)[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-methyl-2-pyrrolecarboxaldehyde

This protocol is adapted from established procedures for the formylation of pyrrole and its derivatives.

Materials:

  • N-methylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)

  • Deionized water

  • Crushed ice

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.1 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.

  • Reaction with N-methylpyrrole:

    • Dissolve N-methylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the N-methylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (or a specific temperature, e.g., 60-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a 4 N NaOH solution until the pH is between 8 and 9.[8] Alternatively, a saturated solution of sodium acetate can be used.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure N-methyl-2-pyrrolecarboxaldehyde.

Visualizations

Reaction Signaling Pathway

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 N_Methylpyrrole N-Methylpyrrole Iminium_Intermediate Iminium Intermediate N_Methylpyrrole->Iminium_Intermediate + Vilsmeier Reagent Product N-Methyl-2- pyrrolecarboxaldehyde Iminium_Intermediate->Product + H2O, Base Hydrolysis H2O, Base Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep substrate_add Add N-Methylpyrrole Solution at 0°C reagent_prep->substrate_add reaction Heat to Reflux (Monitor by TLC) substrate_add->reaction workup Quench on Ice & Neutralize with Base reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification end N-Methyl-2- pyrrolecarboxaldehyde purification->end

References

Application Notes and Protocols: The Versatile Role of 1-Methyl-1H-pyrrole-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. Its pyrrole core is a common motif in a wide array of biologically active compounds, including pharmaceuticals and natural products. The aldehyde functionality allows for a diverse range of chemical transformations, making it a key intermediate for the construction of more complex molecular architectures. These notes provide detailed protocols for several key synthetic applications of this compound, including its synthesis, oxidation, and participation in carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation, as well as carbon-nitrogen bond formation through reductive amination.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The synthesis of this compound can be achieved through the formylation of 1-methylpyrrole.

Experimental Workflow for Vilsmeier-Haack Formylation

G reagents 1-Methylpyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) reaction_mixture Formation of Vilsmeier reagent (Chloroiminium salt) reagents->reaction_mixture Reaction addition Addition of 1-Methylpyrrole reaction_mixture->addition electrophilic_substitution Electrophilic substitution on the pyrrole ring addition->electrophilic_substitution hydrolysis Aqueous work-up (Hydrolysis of the iminium intermediate) electrophilic_substitution->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound.

Key Synthetic Applications and Protocols

Oxidation to 1-Methyl-3-pyrrolecarboxylic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, providing a precursor for the synthesis of amides, esters, and other carboxylic acid derivatives. A common method for this transformation is the use of silver oxide.[1]

Experimental Protocol:

  • Freshly prepare silver oxide by mixing aqueous solutions of silver nitrate and sodium hydroxide, followed by washing the precipitate with water until neutral.

  • Suspend the freshly prepared silver oxide in an aqueous solution of sodium hydroxide.

  • Add this compound to the suspension.

  • Stir the mixture at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove silver salts.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

ProductReagentsSolventYieldMelting Point (°C)
1-Methyl-3-pyrrolecarboxylic AcidAgNO₃, NaOH, H₂OWater72%145-145.5

Table 1: Summary of the oxidation of this compound.[1]

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. This compound can react with phosphorus ylides to generate various substituted alkenes, such as 1-methyl-3-styrylpyrrole.

Reaction Scheme for Wittig Olefination

G start This compound reaction Wittig Reaction start->reaction ylide Phosphorus Ylide (e.g., from Benzyltriphenylphosphonium chloride) ylide->reaction product 1-Methyl-3-styrylpyrrole reaction->product G aldehyde This compound imine_formation Imine Formation aldehyde->imine_formation amine Amine (e.g., Benzylamine) amine->imine_formation imine Iminium Intermediate imine_formation->imine reduction Reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) reducing_agent->reduction product N-substituted (1-methyl-1H-pyrrol-3-yl)methanamine reduction->product

References

The Versatility of 1-Methyl-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry: A Precursor for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Methyl-1H-pyrrole-3-carbaldehyde is emerging as a valuable and versatile precursor in the field of medicinal chemistry, serving as a key building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features allow for its participation in a variety of chemical transformations, leading to the creation of novel molecules with potential therapeutic applications in areas such as oncology and anti-inflammatory medicine. This report details the application of this precursor in the synthesis of bioactive molecules, providing structured data, experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The strategic placement of a methyl group on the nitrogen and a carbaldehyde group at the 3-position of the pyrrole ring in this compound offers a reactive handle for the construction of more complex molecular architectures. This aldehyde functionality readily undergoes classical organic reactions, including condensations, multicomponent reactions, and olefications, providing efficient pathways to novel chemical entities.

Application in the Synthesis of Bioactive Molecules

The aldehyde group of this compound is a key functional group that drives its utility as a precursor. It can readily participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the assembly of drug-like molecules.

Chalcone Synthesis for Anticancer Agents

One of the prominent applications of aromatic aldehydes in medicinal chemistry is in the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including anticancer properties.[2] The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative is a classical method to produce these α,β-unsaturated ketones. While direct examples utilizing this compound are not extensively documented in readily available literature, the synthesis of analogous pyrrole-based chalcones demonstrates the feasibility of this approach. For instance, chalcones derived from the isomeric 1-methyl-1H-pyrrol-2-yl moiety have shown notable anticancer activity against various cell lines.[3]

Quantitative Data Summary

The following table summarizes the anticancer activity of representative pyrrole-based chalcones, highlighting the potential of this compound class. The data is presented to offer a comparative view of the efficacy of these molecules.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
1 A549 (Lung)18[3]
3 HepG2 (Liver)27[3]
5 HepG2 (Liver)31[3]
7 HepG2 (Liver)23[3]
Cisplatin HepG2 (Liver)38[3]

Experimental Protocols

Detailed methodologies for key reactions involving aromatic aldehydes, which can be adapted for this compound, are provided below.

Protocol 1: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol is adapted from the synthesis of pyrrole-based chalcones and can serve as a starting point for the reaction of this compound with a suitable ketone.

Materials:

  • This compound

  • Substituted Acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add an equimolar amount of this compound to the solution.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while stirring.

  • Continue stirring at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with a dilute acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Synthetic Pathways

To illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction workflows.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions Pyrrole_Aldehyde This compound Reaction_Step Claisen-Schmidt Condensation Pyrrole_Aldehyde->Reaction_Step Acetophenone Substituted Acetophenone Acetophenone->Reaction_Step Catalyst Base (e.g., NaOH) Catalyst->Reaction_Step Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step Product Pyrrole-based Chalcone Reaction_Step->Product

Caption: Workflow for the synthesis of pyrrole-based chalcones.

Protocol 2: General Procedure for Schiff Base Formation

Schiff bases are another important class of compounds with a wide range of biological activities.[4] They are typically formed through the condensation of an aldehyde with a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., aniline derivative)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for the required duration, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Filter the solid, wash with a small amount of cold solvent, and dry.

Schiff_Base_Formation cluster_reactants Reactants cluster_reaction Reaction Conditions Pyrrole_Aldehyde This compound Reaction_Step Condensation Reaction Pyrrole_Aldehyde->Reaction_Step Primary_Amine Primary Amine Primary_Amine->Reaction_Step Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction_Step Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step Product Pyrrole-based Schiff Base Reaction_Step->Product

References

Application Notes and Protocols for Reactions with 1-Methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic building block in organic synthesis. The electron-rich nature of the pyrrole ring and the reactivity of the aldehyde group allow for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for three key reactions involving this substrate: Knoevenagel condensation, Wittig reaction, and reductive amination. These methods are fundamental for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and materials science.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Pyrrole Derivatives

Application Note: The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetate) to form an α,β-unsaturated product.[1] This reaction is typically catalyzed by a weak base. For this compound, this provides a direct route to vinyl-substituted pyrroles, which are valuable intermediates for synthesizing more complex heterocyclic systems and compounds with potential biological activity. The reaction is known for its high efficiency and often proceeds under mild conditions.[2]

Experimental Workflow: Knoevenagel Condensation

G start Start reagents 1. Dissolve Aldehyde (this compound) and Active Methylene Compound (e.g., malononitrile) in Solvent (Ethanol). start->reagents catalyst 2. Add Base Catalyst (e.g., Piperidine or DBU). reagents->catalyst reaction 3. Stir at Room Temperature. Monitor by TLC. catalyst->reaction workup 4. Isolate Product. Precipitate often forms. reaction->workup purify 5. Purify Product. Filter solid, wash with cold solvent, and dry. Recrystallize if needed. workup->purify end End Product purify->end G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up & Purification ylide_start 1. Suspend Phosphonium Salt (e.g., [MePPh3]+Br-) in Anhydrous THF. ylide_base 2. Add Strong Base (e.g., n-BuLi) at 0°C to -78°C. ylide_start->ylide_base ylide_form 3. Stir to Form Ylide (deep red/orange color). ylide_base->ylide_form reac_aldehyde 4. Add Aldehyde (this compound) in THF dropwise at low temp. ylide_form->reac_aldehyde reac_stir 5. Stir and Allow to Warm to RT. reac_quench 6. Quench Reaction (e.g., with sat. aq. NH4Cl). workup_extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate). reac_quench->workup_extract workup_purify 8. Purify by Column Chromatography. G aldehyde Aldehyde (this compound) imine Imine / Iminium Ion (Intermediate) aldehyde->imine + amine Amine (Primary or Secondary) amine->imine product Final Amine Product imine->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->product catalyst Acid Catalyst (optional) (e.g., Acetic Acid) catalyst->imine

References

Application Notes and Protocols: Knoevenagel Condensation with 1-Methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds.[1] It involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an active methylene compound in the presence of a basic catalyst.[2][3] The resulting α,β-unsaturated products are crucial intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[1][4] This document provides detailed protocols and application notes for the Knoevenagel condensation of 1-methyl-1H-pyrrole-3-carbaldehyde, a heteroaromatic aldehyde, with various active methylene compounds. The pyrrole moiety is a common scaffold in medicinal chemistry, and its derivatives synthesized via this method are of significant interest to researchers in drug development.

General Reaction Scheme

The reaction involves the condensation of this compound with an active methylene compound, where 'Z' and 'Z¹' are electron-withdrawing groups (e.g., -CN, -COOR, -COR), followed by the elimination of a water molecule.

Caption: General reaction scheme for the Knoevenagel condensation.

Application Notes

The Knoevenagel condensation products of heteroaromatic aldehydes are valuable scaffolds in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: The resulting α,β-unsaturated pyrrole derivatives can serve as precursors for more complex heterocyclic systems. The double bond and electron-withdrawing groups offer sites for further functionalization, such as Michael additions or cycloadditions, to build diverse molecular libraries for drug screening.

  • Active Methylene Compounds: A variety of active methylene compounds can be employed, allowing for fine-tuning of the product's electronic and steric properties. Common examples include:

    • Malononitrile (NC-CH₂-CN)

    • Ethyl Cyanoacetate (NC-CH₂-COOEt)

    • Diethyl Malonate (EtOOC-CH₂-COOEt)

    • Meldrum's Acid

  • Catalytic Systems: While traditional methods employ weak organic bases like piperidine or pyridine, modern protocols focus on greener and more efficient catalysts.[1] These include:

    • Ionic Liquids: Can act as both solvent and catalyst, often leading to improved yields and easier product isolation.[5]

    • Heterogeneous Catalysts: Solid-supported bases or acids allow for easy catalyst recovery and recycling, aligning with green chemistry principles.[4][6]

    • Water-Mediated Synthesis: Using water as a solvent is an environmentally benign approach that can, in some cases, accelerate the reaction.[7][8]

Experimental Protocols

Protocol 1: Classical Knoevenagel Condensation Using a Basic Catalyst

This protocol describes a general procedure using piperidine as a catalyst, which is effective for the condensation of various aldehydes with active methylene compounds.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Active methylene compound (e.g., malononitrile) (1.1 mmol, 1.1 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (optional, for neutralization)

  • Distilled water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • To a solution of this compound in ethanol, add the active methylene compound.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate).

Protocol 2: Green Synthesis Using a Water-Mediated, Catalyst-Free Approach

Inspired by catalyst-free protocols for other aldehydes, this method avoids organic solvents and traditional catalysts.[7]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Active methylene compound (e.g., ethyl cyanoacetate) (1.0 mmol, 1 equiv.)

  • Water (5 mL)

Procedure:

  • Suspend this compound and the active methylene compound in water in a round-bottom flask.

  • Stir the mixture vigorously at a temperature between 50-80°C. The reaction is often accompanied by the formation of a solid product.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product thoroughly with cold water to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure Knoevenagel adduct.

Data Presentation

The following tables provide representative data from literature for Knoevenagel condensations involving various aromatic and heteroaromatic aldehydes. Researchers should use a similar format to tabulate their results for the reaction with this compound.

Table 1: Representative Reaction Conditions and Yields for Knoevenagel Condensation

Entry Aldehyde Active Methylene Compound Catalyst / Solvent Time (h) Yield (%) Reference
1 Benzaldehyde Malononitrile DBU / H₂O 0.3 94 [9]
2 4-Chlorobenzaldehyde Malononitrile Boric Acid / Ethanol 1.5 95 [10]
3 2-Furaldehyde Ethyl Cyanoacetate DBU / H₂O 0.5 96 [9]
4 1H-pyrrole-2-carbaldehyde Phenylacetonitrile Piperidine / [BMIM][Br] - 98 [5]

| 5 | Aromatic Aldehydes | Malononitrile | I₂ / K₂CO₃ | - | 85-95 |[11] |

Table 2: Representative Spectroscopic Data for a Knoevenagel Product Data for Ethyl-2-cyano-3-(thiophen-2-yl)acrylate[12]

Analysis Data
Appearance Solid
Melting Point 93-96 °C
IR (KBr, cm⁻¹) 3085, 2919, 2217 (CN), 1715 (C=O), 1596 (C=C)
¹H NMR (400 MHz, CDCl₃) δ 1.39 (t, J=7.2 Hz, 3H), 4.34-4.39 (m, 2H), 7.22-7.26 (m, 1H), 7.78-7.84 (m, 2H), 8.35 (s, 1H)

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1, 62.5, 99.3, 115.7, 128.5, 135.1, 137.1, 146.6, 162.6 |

Visualizations

Mechanism of Base-Catalyzed Knoevenagel Condensation

The reaction proceeds via a three-step mechanism: 1) formation of a carbanion/enolate from the active methylene compound, 2) nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon, and 3) dehydration to form the final α,β-unsaturated product.[13]

G A 1. Deprotonation Active methylene compound (Z-CH₂-Z¹) reacts with base (B:). B Formation of stabilized carbanion (enolate). [Z-CH⁻-Z¹] ↔ [Z-C(O⁻)=CH-Z¹] A->B Base abstracts α-H⁺ C 2. Nucleophilic Attack Carbanion attacks the carbonyl carbon of the aldehyde. B->C Nucleophile D Formation of a tetrahedral alkoxide intermediate. C->D Forms C-C bond E 3. Protonation & Dehydration Alkoxide is protonated by HB⁺ to form a β-hydroxy intermediate. D->E Proton transfer F Elimination of a water molecule (dehydration), often base-assisted. E->F E1cB or E2 G Formation of the final α,β-unsaturated product. F->G Product formation

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

General Experimental Workflow

The following diagram outlines the typical workflow for performing the Knoevenagel condensation, from initial setup to final analysis.

workflow prep Reagent Preparation Weigh this compound, active methylene compound, and catalyst. Prepare solvent. setup Reaction Setup Combine reactants in flask. Add solvent and catalyst. prep->setup reaction Reaction Stir mixture at specified temperature. Monitor progress via TLC. setup->reaction workup Workup / Isolation Quench reaction. Extract with organic solvent OR filter precipitated solid. reaction->workup purify Purification Perform column chromatography OR recrystallize crude product. workup->purify analysis Characterization Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spec data. Determine melting point. purify->analysis

Caption: Standard experimental workflow for synthesis and analysis.

References

Application of 1-methyl-1H-pyrrole-3-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrrole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The aldehyde functionality at the 3-position provides a reactive handle for various chemical transformations, allowing for the construction of complex molecular architectures with diverse pharmacological activities.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including antitubercular compounds and kinase inhibitors.

Key Synthetic Applications

This compound is a valuable precursor for several key reactions in pharmaceutical synthesis, including:

  • Reductive Amination: For the introduction of amine functionalities, leading to compounds like the antitubercular agent BM212.

  • Knoevenagel Condensation: For the formation of carbon-carbon double bonds with active methylene compounds, yielding α,β-unsaturated systems.

  • Wittig Reaction: For the conversion of the aldehyde to an alkene, providing a route to various substituted olefins.

These reactions enable the elaboration of the pyrrole scaffold into molecules that can interact with specific biological targets.

Application in the Synthesis of Antitubercular Agents: The Case of BM212 Analogs

The pyrrole derivative BM212 has demonstrated potent inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4][5] The synthesis of BM212 and its analogs highlights the utility of pyrrole-3-carbaldehydes as key intermediates. A critical step in the synthesis of such molecules is the introduction of a substituted amine at the 3-position of the pyrrole ring. While a direct synthesis from this compound can be envisaged through reductive amination, a well-documented route involves the synthesis of a related pyrrole precursor followed by functionalization.

Experimental Protocol: Synthesis of a BM212 Analog Precursor

This protocol outlines the synthesis of a key intermediate for BM212 analogs, adapted from literature procedures for diarylpyrrole synthesis.[6][7]

Reaction Scheme: Paal-Knorr Pyrrole Synthesis

G cluster_reactants Reactants cluster_products Product A 1,4-Diketone C 1,5-Diaryl-2-methyl-1H-pyrrole-3-carboxylate A->C Paal-Knorr Cyclization B Primary Amine (e.g., 4-chloroaniline) B->C

Caption: Paal-Knorr synthesis of the pyrrole core.

Materials:

  • Ethyl 2-methyl-4-oxo-4,5-bis(4-chlorophenyl)pent-2-enoate (1,4-diketone precursor)

  • 4-Chloroaniline

  • 2N HCl

  • Ethanol

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • A mixture of the 1,4-diketone precursor (1 equivalent) and 4-chloroaniline (1.4 equivalents) in ethanol is prepared.

  • A catalytic amount of 2N HCl is added to the mixture.

  • The reaction mixture is refluxed for 5 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired 1,5-diaryl-2-methyl-1H-pyrrole-3-carboxylate.

Quantitative Data:

StepReactantsKey ReagentsSolventTimeTemperatureYield (%)Reference
Paal-Knorr Synthesis 1,4-Diketone, 4-Chloroaniline2N HClEthanol5 hReflux84[6][7]
Amide Formation Pyrrole-3-carboxylate, N-methylpiperazineImidazoleMicrowave1 min100W100[6]
Reduction Pyrrole-3-carboxamideLiAlH₄Dry THF4 hReflux85[6][7]

Application in the Synthesis of Kinase Inhibitors

Pyrrole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[8][9][10] this compound can be utilized to synthesize scaffolds that target kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Lymphocyte-specific protein tyrosine kinase (Lck).

Targeted Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by pyrrole-based kinase inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.[8][10][11][12][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling pathway.[1][2][3][9][14]

Lck_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling TCR TCR CD4_CD8 CD4/CD8 Lck Lck TCR->Lck Activation CD4_CD8->Lck Association ITAMs ITAMs Lck->ITAMs Phosphorylation ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Activation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation RAS_MAPK RAS/MAPK Pathway LAT_SLP76->RAS_MAPK Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux NFAT_AP1 NFAT/AP-1 Activation Ca_Flux->NFAT_AP1 RAS_MAPK->NFAT_AP1 Knoevenagel_Workflow cluster_reactants Reactants A This compound Product Pyrrole-based α,β-Unsaturated Product A->Product B Active Methylene Compound (e.g., Malononitrile) B->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Wittig_Reaction A Phosphonium Ylide C Pyrrole-based Alkene A->C B This compound B->C D Triphenylphosphine oxide

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route, commencing with the N-methylation of pyrrole followed by a regioselective Vilsmeier-Haack formylation, is designed for scalability and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The strategic placement of the aldehyde group at the 3-position of the N-methylated pyrrole ring allows for diverse subsequent chemical transformations. The protocol herein details a robust and efficient synthesis suitable for laboratory and pilot-plant scale production.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available pyrrole. The first step involves the N-methylation of pyrrole to produce 1-methylpyrrole. The second step is the Vilsmeier-Haack formylation of 1-methylpyrrole to yield the target compound, this compound.

Pyrrole Pyrrole Step1 Step 1: N-Methylation Pyrrole->Step1 MethylIodide Methyl Iodide MethylIodide->Step1 Base Base (e.g., NaOH) Base->Step1 N_Methylpyrrole 1-Methylpyrrole Step1->N_Methylpyrrole Step2 Step 2: Vilsmeier-Haack Formylation N_Methylpyrrole->Step2 VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) VilsmeierReagent->Step2 Hydrolysis Aqueous Workup (Hydrolysis) Step2->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 1-Methylpyrrole

This protocol is adapted for a larger scale synthesis of the starting material, 1-methylpyrrole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrrole67.09100 g1.49
Methyl Iodide141.94232 g (102 mL)1.64
Sodium Hydroxide40.0066 g1.65
Dimethyl Sulfoxide (DMSO)-1 L-
Ethyl Acetate-As needed-
Saturated Sodium Chloride Solution-As needed-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Addition: Charge the flask with pyrrole (100 g, 1.49 mol) and dimethyl sulfoxide (1 L). Add powdered sodium hydroxide (66 g, 1.65 mol) to the solution.

  • Methylation: Cool the mixture to 15-20°C using an ice bath. Add methyl iodide (232 g, 1.64 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 25°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5-6 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 1 L of saturated aqueous sodium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium chloride solution (2 x 500 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Distillation: Purify the crude 1-methylpyrrole by fractional distillation under reduced pressure to yield a colorless liquid.

Expected Yield: Approximately 108-115 g (90-95% yield).

Step 2: Vilsmeier-Haack Formylation of 1-Methylpyrrole

This protocol describes the regioselective formylation of 1-methylpyrrole to yield this compound. The use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) forms the Vilsmeier reagent in situ. To favor the 3-isomer, careful control of reaction conditions is crucial.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Methylpyrrole81.1281 g1.0
Phosphorus Oxychloride (POCl₃)153.33169 g (102 mL)1.1
N,N-Dimethylformamide (DMF)73.0980 g (85 mL)1.1
Dichloromethane (DCM)-500 mL-
Sodium Acetate Trihydrate136.08750 g5.5
Water-As needed-
Diethyl Ether-As needed-
Saturated Sodium Carbonate Solution-As needed-

Procedure:

  • Vilsmeier Reagent Formation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place N,N-dimethylformamide (80 g, 1.1 mol). Cool the flask in an ice bath to maintain the internal temperature between 10-20°C. Add phosphorus oxychloride (169 g, 1.1 mol) dropwise over 30 minutes. An exothermic reaction will occur, forming the Vilsmeier reagent.

  • Reaction Setup: Remove the ice bath and stir the mixture for an additional 15 minutes. Re-cool the flask in an ice bath and add 250 mL of dichloromethane.

  • Formylation: Once the internal temperature is below 5°C, add a solution of 1-methylpyrrole (81 g, 1.0 mol) in 250 mL of dichloromethane dropwise over 1 hour, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and heat the mixture to reflux for 15 minutes.

  • Hydrolysis: Cool the reaction mixture to room temperature and cautiously add a solution of sodium acetate trihydrate (750 g, 5.5 mol) in 1 L of water through the dropping funnel.

  • Work-up: Heat the mixture to reflux for another 15 minutes with vigorous stirring. After cooling, transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium carbonate solution until the effervescence ceases. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil or solid.

Expected Yield: Approximately 60-70 g (55-65% yield).

Characterization Data

The following table summarizes the expected characterization data for the final product.

PropertyValue
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₆H₇NO
Molar Mass 109.13 g/mol
Boiling Point ~75-80 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 9.75 (s, 1H, -CHO), 7.25 (t, J=2.0 Hz, 1H, H-2), 6.70 (t, J=2.8 Hz, 1H, H-5), 6.20 (t, J=2.4 Hz, 1H, H-4), 3.70 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 185.0, 134.5, 128.0, 125.5, 110.0, 36.5
IR (neat, cm⁻¹) ~1665 (C=O stretching)
Mass Spec (EI) m/z 109 (M⁺)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Vilsmeier-Haack Formylation s1_start Mix Pyrrole, NaOH, DMSO s1_add Add Methyl Iodide (T < 25°C) s1_start->s1_add s1_react Stir at RT (5-6h) s1_add->s1_react s1_workup Aqueous Workup & Extraction with EtOAc s1_react->s1_workup s1_purify Distillation s1_workup->s1_purify s1_product 1-Methylpyrrole s1_purify->s1_product s2_add Add 1-Methylpyrrole (T < 10°C) s1_product->s2_add s2_reagent Form Vilsmeier Reagent (POCl₃ + DMF, T < 20°C) s2_reagent->s2_add s2_react Reflux (15 min) s2_add->s2_react s2_hydrolysis Hydrolysis with Sodium Acetate Solution s2_react->s2_hydrolysis s2_workup Extraction & Washing s2_hydrolysis->s2_workup s2_purify Vacuum Distillation or Column Chromatography s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed workflow for the synthesis of this compound.

Application Notes and Protocols: The Role of 1-methyl-1H-pyrrole-3-carbaldehyde in Synthesizing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. 1-methyl-1H-pyrrole-3-carbaldehyde is a versatile synthetic intermediate that serves as a key building block for a class of potent kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. Its utility lies in its ability to readily undergo condensation reactions with various heterocyclic ketones to form the characteristic (pyrrol-3-yl)methylene-indolin-2-one core, a pharmacophore present in successful drugs like Sunitinib.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors.

Application Notes

The primary application of this compound in this context is its use in the Knoevenagel condensation reaction with substituted indolin-2-ones. This reaction forms the pivotal carbon-carbon double bond that links the pyrrole and indolinone moieties, creating the core structure of many kinase inhibitors. The N-methyl group on the pyrrole ring can influence the molecule's solubility and electronic properties, potentially affecting its binding affinity to the kinase's active site.

The resulting (1-methyl-1H-pyrrol-3-yl)methylene-indolin-2-one scaffold acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases (RTKs).[1] The indolin-2-one portion of the molecule typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while the pyrrole ring and its substituents occupy the hydrophobic pocket. Modifications to the substitution pattern on both the pyrrole and indolinone rings allow for the fine-tuning of potency and selectivity against different kinases.

Featured Application: Synthesis of a Sunitinib Analogue

A prominent example of a kinase inhibitor with a similar core structure is Sunitinib, which is synthesized from a more substituted pyrrole-3-carbaldehyde derivative.[2] The following protocol describes the synthesis of a Sunitinib analogue, (Z)-3-((1-methyl-1H-pyrrol-3-yl)methylene)-5-fluoroindolin-2-one, to illustrate the utility of this compound as a starting material. This analogue is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis.

Experimental Protocols

Synthesis of (Z)-3-((1-methyl-1H-pyrrol-3-yl)methylene)-5-fluoroindolin-2-one

This protocol details the Knoevenagel condensation of this compound with 5-fluoroindolin-2-one.

Materials:

  • This compound

  • 5-fluoroindolin-2-one

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid (optional, for salt formation and improved reaction rate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of 5-fluoroindolin-2-one (1.0 eq) in ethanol, add this compound (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Optionally, a few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (Z)-3-((1-methyl-1H-pyrrol-3-yl)methylene)-5-fluoroindolin-2-one.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Quantitative Data

The following table summarizes the inhibitory activities (IC50 values) of Sunitinib and related analogues against key kinases, demonstrating the potency of the (pyrrol-3-yl)methylene-indolin-2-one scaffold. The synthesized analogue from the protocol above is expected to exhibit similar activity profiles.

CompoundTarget KinaseIC50 (nM)Reference
SunitinibVEGFR-22[3]
SunitinibPDGFRβ2[3]
Sunitinibc-Kit1[3]
SunitinibFLT31[3]
Sunitinib Analogue (Compound 10g)VEGFR-287[4]
Sunitinib Analogue (Compound 17a)VEGFR-278[4]

Visualizations

Signaling Pathway

VEGFR_Signaling_Pathway VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Sunitinib Analogue ((1-methyl-1H-pyrrol-3-yl)methylene) -indolin-2-one Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a Sunitinib analogue.

Experimental Workflow

Synthesis_Workflow Synthesis of a Sunitinib Analogue cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation 5-fluoroindolin-2-one 5-fluoroindolin-2-one 5-fluoroindolin-2-one->Knoevenagel Condensation Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Knoevenagel Condensation Ethanol Ethanol Ethanol->Knoevenagel Condensation Reflux Reflux Reflux->Knoevenagel Condensation Work-up & Purification Work-up & Purification Knoevenagel Condensation->Work-up & Purification Product (Z)-3-((1-methyl-1H-pyrrol-3-yl)methylene) -5-fluoroindolin-2-one Work-up & Purification->Product

Caption: Workflow for the synthesis of a Sunitinib analogue.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules containing α,β-unsaturated esters and other vinylogous functionalities. Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[2][3]

Pyrrole scaffolds are prevalent in numerous biologically active compounds and pharmaceuticals. The functionalization of the pyrrole ring is a key strategy in the development of new therapeutic agents. The Horner-Wadsworth-Emmons reaction provides a reliable method for the carbon-carbon bond formation at the C3-position of the pyrrole nucleus, leading to the synthesis of various pyrrole-containing alkenes. These products can serve as versatile intermediates for further chemical transformations.

This document provides detailed protocols for the synthesis of the starting material, 1-methyl-1H-pyrrole-3-carbaldehyde, and its subsequent use in the Horner-Wadsworth-Emmons reaction to yield (E)-ethyl 3-(1-methyl-1H-pyrrol-3-yl)acrylate.

Data Presentation

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the reaction conditions. The following table summarizes typical conditions for achieving either (E) or (Z)-alkenes.

Protocol NameReagents & ConditionsPredominant StereoisomerKey Features & Applications
Standard Conditions NaH, THF, 0 °C to rt(E)-alkeneMost common and straightforward method.[2]
Masamune-Roush Conditions LiCl, DBU or Et3N, CH3CN, rt(E)-alkeneMild conditions suitable for base-sensitive substrates.[4][5]
Still-Gennari Modification KHMDS, 18-crown-6, THF, -78 °C; bis(2,2,2-trifluoroethyl) phosphonate(Z)-alkeneUtilizes electron-withdrawing groups on the phosphonate to favor the (Z)-isomer.
Ando Modification K3PO4 or Cs2CO3, Toluene, rt to 80 °C; diaryl phosphonate(Z)-alkeneEmploys bulky aryl groups on the phosphonate to direct stereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[6][7][8]

Materials:

  • 1-Methylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in a round-bottom flask, slowly add phosphorus oxychloride (1.1 equivalents) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-methylpyrrole (1 equivalent) in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously until the Vilsmeier complex is fully hydrolyzed.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Horner-Wadsworth-Emmons Reaction of this compound

This protocol describes the reaction of this compound with triethyl phosphonoacetate to yield (E)-ethyl 3-(1-methyl-1H-pyrrol-3-yl)acrylate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate ylide to 0 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (E)-ethyl 3-(1-methyl-1H-pyrrol-3-yl)acrylate by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R'O-P(=O)(OR')-CH2-EWG Ylide R'O-P(=O)(OR')-CH(-)-EWG Phosphonate->Ylide + Base Base Base Ylide_ref Ylide Aldehyde R-CHO Betaine Intermediate (Betaine) Betaine_ref Betaine Ylide_ref->Betaine + R-CHO Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane_ref Oxaphosphetane Betaine_ref->Oxaphosphetane Alkene (E)-Alkene (R-CH=CH-EWG) Byproduct Phosphate Byproduct Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Byproduct HWE_Workflow cluster_synthesis Synthesis of Starting Material cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_workup Workup and Purification start_pyrrole 1-Methylpyrrole vilsmeier Vilsmeier-Haack Formylation start_pyrrole->vilsmeier aldehyde This compound vilsmeier->aldehyde hwe_reaction HWE Reaction aldehyde->hwe_reaction phosphonate Triethyl phosphonoacetate ylide Phosphonate Ylide Formation phosphonate->ylide base NaH in THF base->ylide ylide->hwe_reaction quench Quench with aq. NH4Cl hwe_reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product (E)-ethyl 3-(1-methyl-1H-pyrrol-3-yl)acrylate purification->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-methyl-1H-pyrrole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification methods for this compound, a moderately polar liquid, are vacuum distillation and column chromatography. For solid impurities or if the aldehyde itself is a low-melting solid, recrystallization can be employed.

Q2: How should I handle and store this compound?

A2: Pyrrole derivatives can be sensitive to air, light, and acid, which may cause darkening or polymerization[1]. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in a tightly sealed amber vial at room temperature or refrigerated to prolong its shelf life[2].

Q3: My compound is sensitive to acid. What precautions should I take during column chromatography?

A3: Standard silica gel is weakly acidic, which can cause decomposition of acid-sensitive compounds[3]. To mitigate this, you can either use neutral silica gel or add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica gel[4][5].

Q4: What are the expected physical properties of this compound?

A4: The physical properties of this compound and its isomer are summarized in the table below. Note that some of these are predicted values and should be used as a guideline.

Data Presentation

PropertyThis compound1-methyl-1H-pyrrole-2-carbaldehyde (Isomer)
CAS Number 36929-60-91192-58-1[6]
Molecular Formula C₆H₇NOC₆H₇NO[6]
Molecular Weight 109.13 g/mol 109.13 g/mol [6]
Physical Form LiquidOrange to dark red clear liquid (est.)[2]
Boiling Point 185.31 °C (Predicted)[7]87-90 °C @ 22 mmHg[2]
Density 1.08 g/cm³ (Predicted)[7]1.012-1.018 g/cm³ @ 25 °C[2]
Flash Point 87.84 °C (Predicted)[7]72.22 °C[2]
Purity (Commercial) ≥95%98.00 to 100.00%[2]

Purification Workflow

PurificationWorkflow start Crude this compound assessment Assess Crude Product (TLC, NMR) start->assessment is_liquid Is it a liquid? assessment->is_liquid column_chrom Column Chromatography assessment->column_chrom Complex Mixture distillation Vacuum Distillation is_liquid->distillation Yes recrystallization Recrystallization is_liquid->recrystallization No (Solid with impurities) purity_check Check Purity (TLC, NMR, GC) distillation->purity_check column_chrom->purity_check recrystallization->purity_check purity_check->column_chrom Purity <98% pure_product Pure Product (Store under inert atmosphere) purity_check->pure_product Purity >98%

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product is dark or discolored after purification. 1. Oxidation or polymerization due to exposure to air, light, or residual acid.[1][4] 2. Co-elution of highly conjugated, colored byproducts.[4]1. Handle and purify the compound under an inert atmosphere (N₂ or Ar) and protect it from light.[4] 2. Ensure all acidic residues from synthesis are quenched before purification. Wash the crude product with a mild base (e.g., NaHCO₃ solution).[4] 3. Consider treating a solution of the crude product with activated charcoal before the final purification step (note this may reduce yield).[4]
Low recovery after column chromatography. 1. The compound is streaking or tailing on the silica gel.[4] 2. The compound is too polar and elutes with very polar solvents, leading to poor separation from polar impurities. 3. The compound is decomposing on the silica gel.1. Add 0.1-1% triethylamine to the eluent to reduce tailing for basic compounds.[4] 2. Use a less polar solvent system and a gradual gradient. Test solvent systems with TLC to achieve an Rf of 0.2-0.3 for good separation. 3. Switch to a neutral stationary phase like neutral alumina or deactivated silica gel.[4]
Compound will not crystallize and remains an oil. 1. Presence of impurities inhibiting crystallization. 2. The compound has a low melting point.1. First, purify by column chromatography to remove impurities, then attempt recrystallization.[8] 2. Try dissolving the oil in a minimal amount of a "good" solvent and then slowly adding a "bad" (non-polar) solvent like hexanes or pentane until turbidity persists.[8] 3. Scratch the inside of the flask with a glass rod to create nucleation sites.[8] 4. If available, add a seed crystal of the pure compound.[8]
Persistent water contamination in the final product. 1. Incomplete drying of the crude product or solvents. 2. Formation of a water azeotrope during distillation.1. Dry the crude organic extract thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before solvent removal. 2. A patent for purifying crude pyrroles suggests treating the mixture with an activated carboxylic acid derivative to react with water before distillation.[9][10]

Experimental Protocols

Note: These are general protocols adapted from related compounds and should be optimized for your specific case.

Protocol 1: Vacuum Distillation

This method is suitable for purifying the liquid aldehyde from non-volatile impurities.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Drying: If water is suspected, dry the crude product over anhydrous sodium sulfate, filter, and then proceed.

  • Distillation: Transfer the crude this compound to the distillation flask.

  • Vacuum: Slowly apply vacuum to the system.

  • Heating: Gently heat the flask using an oil bath.

  • Collection: Collect the fraction that distills at a constant temperature. For a related compound, 3-(1-hydroxybutyl)-1-methylpyrrole, a boiling point of 90–94°C at 0.05 mm Hg was reported, which can serve as a rough estimate.[11]

  • Analysis: Analyze the collected fraction for purity using TLC or NMR.

Protocol 2: Flash Column Chromatography

This method is ideal for separating the aldehyde from impurities of different polarities.

  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., start with 100% hexanes, then move to 5% ethyl acetate in hexanes, 10%, and so on).[12]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization (for solid impurities or low-melting product)

This method is effective if the product is a solid or can be induced to crystallize, and the impurities have different solubilities.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[13] For related pyrrole aldehydes, solvent systems like diethyl ether-hexane have been used.[14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Large, pure crystals are more likely to form with slow cooling.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Vilsmeier-Haack formylation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically uses a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2] The resulting electrophilic iminium salt reacts with the substrate, which is then hydrolyzed during work-up to yield the corresponding aldehyde.[3][4]

Q2: What is the "Vilsmeier Reagent"?

The Vilsmeier reagent is the active formylating agent in the reaction.[3] It is a chloromethyliminium salt, also known as Arnold's reagent.[5] It is typically generated in situ by reacting DMF with POCl₃ at low temperatures (e.g., 0-5 °C).[6] The resulting electrophile is relatively weak, making it highly selective for electron-rich substrates like pyrroles, phenols, and anilines.[2][7] Alternatives to POCl₃ for generating the reagent include oxalyl chloride and thionyl chloride.[4]

Q3: Why is this reaction particularly effective for pyrroles?

The Vilsmeier-Haack reaction is well-suited for pyrroles because pyrrole is a highly electron-rich heterocycle.[2][4] This high reactivity allows the formylation to proceed under relatively mild conditions, which is advantageous as pyrroles can be prone to polymerization or degradation under strongly acidic conditions often required by other electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[8] The relative reactivity of five-membered heterocycles in this reaction is pyrrole > furan > thiophene.[4]

Q4: What is the expected regioselectivity for the formylation of pyrrole?

For unsubstituted pyrrole, the Vilsmeier-Haack reaction is highly regioselective, with formylation occurring predominantly at the more electron-rich C2 (α) position.[2] In the case of 1-substituted (N-substituted) pyrroles, the ratio of α- to β-formylated products is controlled by a combination of steric and electronic factors.[9][10]

Q5: What color is the Vilsmeier reagent?

The pure Vilsmeier reagent itself is a colorless or white solid.[11] However, when prepared in situ, the solution may often appear yellow or orange due to minor impurities in the starting materials or the formation of side products.[11] The subsequent reaction mixture after the addition of the pyrrole substrate often turns a dark red color.[11]

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of pyrroles.

Issue 1: Low yield and significant recovery of starting material.

  • Question: My reaction is sluggish, and TLC analysis shows a large amount of unreacted pyrrole starting material. How can I drive the reaction to completion?

  • Answer: This issue often arises when the pyrrole substrate is deactivated by electron-withdrawing groups or if the reaction conditions are too mild.

    • Increase Temperature: While low temperatures are generally recommended for pyrroles to minimize side reactions, a moderate and careful increase in temperature (e.g., from 0 °C to room temperature or 40-60 °C) can improve conversion.[1][4][6] Monitor the reaction closely by TLC to avoid product degradation.

    • Increase Reagent Stoichiometry: Increase the amount of Vilsmeier reagent to 1.5-2.0 equivalents relative to the substrate. However, be cautious as excess reagent can lead to diformylation with highly activated pyrroles.[6]

    • Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 2-4 hours or more), monitoring progress by TLC.

Issue 2: Formation of multiple products, including a suspected diformylated species.

  • Question: My TLC plate shows multiple spots, and mass spectrometry suggests the presence of a di-aldehyde product. How can I improve selectivity for mono-formylation?

  • Answer: Over-formylation is a common problem with highly reactive pyrroles.[6] The key is to control the reaction parameters carefully.

    • Control Stoichiometry: Use a molar ratio of Vilsmeier reagent to substrate between 1.0:1 and 1.2:1.[6] This is the most critical parameter for preventing over-formylation.

    • Reverse Addition: Add the Vilsmeier reagent dropwise to the solution of the pyrrole substrate, rather than the other way around. This maintains a low instantaneous concentration of the electrophile.

    • Lower Temperature: Perform the reaction at the lowest effective temperature (e.g., -10 °C to 0 °C) to reduce the rate of the second formylation.[6]

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the mono-formylated product from reacting further.[6]

Issue 3: A chlorinated byproduct is observed.

  • Question: I have isolated a byproduct that appears to be a chlorinated version of my desired aldehyde. How can this be avoided?

  • Answer: Chlorination is a known side reaction, particularly when using POCl₃ at elevated temperatures.[6]

    • Maintain Low Temperature: Running the reaction at the lowest possible temperature that allows for reasonable conversion is crucial to suppress chlorination.[6]

    • Use Alternative Reagents: Consider generating the Vilsmeier reagent with oxalyl chloride or thionyl chloride instead of POCl₃, as these may be less prone to causing chlorination in some systems.[6]

    • Efficient Work-up: Perform the aqueous work-up promptly after the reaction is complete to rapidly hydrolyze all reactive intermediates and minimize contact time with potential chlorinating species.[6]

Issue 4: The reaction mixture turns into a dark, intractable tar.

  • Question: Upon adding the Vilsmeier reagent, my reaction turned into a dark polymer-like material, and I cannot isolate any product. What caused this?

  • Answer: Pyrroles are sensitive to strong acids and can easily polymerize. This outcome suggests that the reaction conditions were too harsh or that the Vilsmeier reagent was prepared incorrectly.

    • Ensure Anhydrous Conditions: Moisture can react with POCl₃ to generate HCl, which can trigger polymerization. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Control Reagent Preparation: Add POCl₃ dropwise to the DMF at 0 °C or below, ensuring the temperature does not rise significantly.[6] This prevents uncontrolled side reactions that might generate excess acid.

    • Use a Co-solvent: For highly reactive pyrroles, using an inert co-solvent like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help dilute the reaction mixture and better control the temperature.[6]

Summary of Troubleshooting Strategies
ProblemProbable Cause(s)Suggested Solution(s)
Low Conversion Insufficient reactivity, temperature too low.Moderately increase reaction temperature; increase reagent stoichiometry to 1.5 eq.; extend reaction time.[6]
Diformylation Excess Vilsmeier reagent, high temperature, long reaction time.Carefully control stoichiometry (1.0-1.2 eq. of reagent); lower reaction temperature; reduce reaction time.[6]
Chlorination High reaction temperature.Run the reaction at the lowest effective temperature; consider using (COCl)₂ or SOCl₂ instead of POCl₃.[6]
Polymerization Excess acid (from moisture), uncontrolled reagent addition.Ensure strictly anhydrous conditions; add POCl₃ slowly to DMF at ≤ 5 °C; use an inert co-solvent.[6]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Pyrrole

This protocol provides a general methodology for the C2-formylation of a simple pyrrole substrate.

1. Preparation of the Vilsmeier Reagent (in situ)

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.).

  • If a co-solvent is needed, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[6]

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30-60 minutes. The mixture may be colorless, yellow, or a white slurry.[6][11]

2. Formylation Reaction

  • Dissolve the pyrrole substrate (1.0 eq.) in a minimal amount of anhydrous DCM or DMF.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.[6]

  • Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[6]

3. Work-up and Purification

  • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a solution of sodium acetate or sodium bicarbonate (3-4 eq.) in water.[6]

  • Stir this mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate, 3x).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[6]

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure formylated pyrrole.[6]

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis reactant reactant reagent reagent intermediate intermediate product product step step DMF DMF VR Vilsmeier Reagent (Iminium Salt) DMF->VR + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Iminium_Complex Iminium Complex (Sigma Complex) Pyrrole->Iminium_Complex + Vilsmeier Reagent Iminium_Hydrolysis Iminium Complex Aldehyde 2-Formylpyrrole Iminium_Hydrolysis->Aldehyde + H₂O H2O H₂O / Work-up

Caption: Key stages of the Vilsmeier-Haack reaction on pyrrole.

Experimental Workflow

Experimental_Workflow General Experimental Workflow prep prep reaction reaction workup workup analysis analysis A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) B 2. Add Pyrrole Substrate (Dropwise @ 0°C) A->B C 3. Monitor Reaction (TLC Analysis) B->C D 4. Aqueous Quench (Ice + NaHCO₃/NaOAc) C->D E 5. Extraction (e.g., DCM or EtOAc) D->E F 6. Dry & Concentrate E->F G 7. Purify Product (Column Chromatography) F->G H 8. Characterize G->H

Caption: Standard laboratory workflow for pyrrole formylation.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Logic start_node Reaction Complete? (Check TLC) problem_low_yield Problem: Low Conversion start_node->problem_low_yield No (High SM) problem_multi_spots Problem: Side Products start_node->problem_multi_spots Yes (Complex Mixture) solution_ok Proceed to Work-up start_node->solution_ok Yes (Clean Product) problem problem cause cause solution solution cause_low_yield Conditions too mild / Deactivated substrate problem_low_yield->cause_low_yield Possible Cause cause_diformyl Excess reagent / High temp. problem_multi_spots->cause_diformyl Diformylation? cause_other Polymerization / Chlorination problem_multi_spots->cause_other Other? solution_low_yield Increase Temp. moderately Increase reagent eq. Extend reaction time cause_low_yield->solution_low_yield Solution solution_diformyl Use 1.1 eq. reagent Lower temperature Reduce reaction time cause_diformyl->solution_diformyl Solution solution_other Ensure anhydrous cond. Maintain low temp. Check reagent quality cause_other->solution_other Solution

Caption: A decision tree for diagnosing common reaction issues.

References

stability and degradation of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-methyl-1H-pyrrole-3-carbaldehyde

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a substituted pyrrole derivative. Pyrrole and its derivatives are important heterocyclic compounds frequently used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The aldehyde functional group makes it a versatile precursor for various chemical transformations.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is sensitive to air, light, and moisture. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Q3: What are the main safety precautions to take when handling this compound?

A3: Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: The compound has changed color (e.g., darkened) upon storage.

  • Question: My bottle of this compound has turned from a light color to a dark brown or black. Is it still usable?

  • Answer: A significant color change often indicates degradation, likely due to oxidation or polymerization upon exposure to air, light, or moisture. While minor discoloration might not significantly affect reactivity in some robust reactions, it is highly recommended to assess the purity of the compound before use, for example, by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. For sensitive applications, using a fresh, pure sample is advisable. To prevent this, always store the compound under an inert atmosphere and in a dark, cool place.

Issue 2: Unexpected side products are observed in a reaction.

  • Question: I am getting unexpected byproducts in my reaction with this compound. What could be the cause?

  • Answer: The formation of unexpected byproducts can stem from several sources:

    • Degradation of the aldehyde: If the starting material has degraded, impurities such as 1-methyl-3-pyrrolecarboxylic acid (from oxidation) could lead to side reactions.

    • Reaction with itself: Under certain conditions (e.g., acidic), the aldehyde can undergo self-condensation or polymerization.

    • Sensitivity of the pyrrole ring: The pyrrole ring itself can be susceptible to reaction under harsh conditions (e.g., strong acids or oxidizing agents).

    • Troubleshooting Steps:

      • Confirm the purity of your this compound.

      • Ensure your reaction conditions are compatible with the stability of the pyrrole moiety. Avoid strong acids if possible, or use milder conditions.

      • Consider degassing your solvents and running the reaction under an inert atmosphere to prevent oxidation.

Issue 3: Low yield or incomplete reaction.

  • Question: My reaction is sluggish or gives a low yield when using this compound. How can I improve it?

  • Answer: Low reactivity can be due to:

    • Impure starting material: Degradation products can inhibit the desired reaction.

    • Inappropriate reaction conditions: The chosen solvent, temperature, or catalyst may not be optimal.

    • Moisture: The presence of water can interfere with many reactions involving aldehydes.

    • Troubleshooting Steps:

      • Use freshly opened or purified this compound.

      • Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.

      • Screen different solvents, catalysts, and temperatures to find the optimal conditions for your specific transformation.

      • Monitor the reaction progress by TLC or another suitable analytical technique to determine the optimal reaction time.

Logical Troubleshooting Flow

TroubleshootingFlow cluster_start cluster_problem cluster_cause cluster_solution Start Experimental Issue Observed ColorChange Color Change of Reagent Start->ColorChange SideProducts Unexpected Side Products Start->SideProducts LowYield Low Reaction Yield Start->LowYield Degradation Potential Degradation (Oxidation/Polymerization) ColorChange->Degradation SideProducts->Degradation Conditions Inappropriate Reaction Conditions SideProducts->Conditions LowYield->Conditions Purity Starting Material Purity LowYield->Purity CheckPurity Check Purity (TLC, NMR) Degradation->CheckPurity Store Improve Storage (Cool, Dark, Inert Gas) Degradation->Store Optimize Optimize Conditions (Solvent, Temp, Catalyst) Conditions->Optimize Inert Use Inert Atmosphere & Anhydrous Conditions Conditions->Inert Purity->CheckPurity CheckPurity->SideProducts If impure CheckPurity->LowYield If impure DegradationPathways cluster_main cluster_products cluster_conditions Aldehyde This compound Oxidation Oxidation (Air, O2) Aldehyde->Oxidation AcidLight Acid / Light Aldehyde->AcidLight CarboxylicAcid 1-methyl-3-pyrrolecarboxylic acid Polymer Polymer/Resin Oxidation->CarboxylicAcid AcidLight->Polymer ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Conclusion Start Prepare Stock Solution of Aldehyde Acid Acidic Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (e.g., UV light) Start->Photo Analyze Analyze Samples by HPLC at Time Points Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradants (LC-MS, NMR) Analyze->Identify If degradation observed Report Report Stability Profile & Degradation Pathway Analyze->Report If stable Identify->Report

common side products in the formylation of N-methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formylation of N-methylpyrrole. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the formylation of N-methylpyrrole using the Vilsmeier-Haack reaction?

The Vilsmeier-Haack formylation of N-methylpyrrole primarily yields 2-formyl-N-methylpyrrole as the major product. However, due to the electron-rich nature of the pyrrole ring, the formation of the regioisomeric 3-formyl-N-methylpyrrole is also common. The ratio of these isomers is influenced by reaction conditions.

Q2: What are the most common side products observed in this reaction?

Besides the 3-formyl regioisomer, the most prevalent side products arise from over-formylation of the highly reactive N-methylpyrrole ring.[1] This leads to the formation of various di-formylated products, such as 2,4-diformyl-N-methylpyrrole and 2,5-diformyl-N-methylpyrrole. In some cases, trace amounts of tri-formylated products may also be detected.

Q3: What causes the formation of a dark, tarry residue during the reaction?

The formation of dark, polymeric materials can occur if the reaction temperature is not carefully controlled. The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to the degradation and polymerization of the electron-rich N-methylpyrrole starting material and the formylated products. It is crucial to maintain the recommended temperature throughout the addition of reagents and the reaction period.[2]

Q4: Can the Vilsmeier reagent itself contribute to side product formation?

Yes, the Vilsmeier reagent (a chloroiminium salt) is highly reactive and sensitive to moisture. If the reaction is not performed under anhydrous conditions, the reagent can hydrolyze, reducing its efficiency and potentially leading to the formation of other byproducts. Additionally, at elevated temperatures, the reagent can decompose.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 2-Formyl-N-Methylpyrrole

Possible Causes & Solutions

CauseRecommended Solution
Inactive Vilsmeier Reagent Ensure all glassware is thoroughly dried before use. Use anhydrous dimethylformamide (DMF) and freshly distilled or high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (typically 0-5 °C) and use it promptly.[2]
Insufficient Reagent Stoichiometry For optimal conversion, a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) relative to N-methylpyrrole is often recommended.
Inadequate Reaction Temperature or Time The formylation of N-methylpyrrole is typically conducted at low to moderate temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary. However, be cautious of overheating, which can lead to side product formation.[2]
Improper Work-up Procedure The hydrolysis of the intermediate iminium salt is a critical step.[4] Quench the reaction mixture by slowly adding it to a cold, aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) with vigorous stirring to ensure complete hydrolysis and to neutralize acidic byproducts.[1]
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Possible Causes & Solutions

CauseRecommended Solution
Formation of Regioisomers The formation of both 2-formyl and 3-formyl isomers is inherent to the reaction. Separation can be achieved by column chromatography. The polarity of the two isomers is often sufficiently different for effective separation on silica gel.[5]
Over-formylation (Di- and Tri-formylation) Use a controlled stoichiometry of the Vilsmeier reagent (closer to a 1:1 molar ratio with N-methylpyrrole). Maintain a low reaction temperature to decrease the rate of subsequent formylation reactions. Adding the Vilsmeier reagent dropwise to the N-methylpyrrole solution can also help to control the reaction.
Starting Material Degradation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use purified N-methylpyrrole to avoid impurities that might catalyze side reactions.
Issue 3: Difficulty in Purifying the Product by Column Chromatography

Possible Causes & Solutions

CauseRecommended Solution
Poor Separation of Isomers Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be required to separate the mono-, di-, and tri-formylated products effectively.[6][7]
Product Streaking on the Column The formyl group can interact strongly with the acidic silica gel, leading to tailing. This can sometimes be mitigated by adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent. Alternatively, using a different stationary phase, such as alumina, may be beneficial.[5]
Co-elution of Impurities If impurities have similar polarities to the desired product, multiple chromatographic separations may be necessary. Recrystallization of the fractions containing the product can also be an effective purification method.

Experimental Protocols

Vilsmeier-Haack Formylation of N-Methylpyrrole

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.

Materials:

  • N-Methylpyrrole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution while maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve N-methylpyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by pouring it into a vigorously stirred, cold saturated aqueous sodium bicarbonate solution. Stir for 1-2 hours until the hydrolysis of the intermediate iminium salt is complete.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[5][8]

Quantitative Data Summary

The following table summarizes typical, albeit variable, outcomes of the Vilsmeier-Haack formylation of N-methylpyrrole. Actual yields can vary significantly based on specific reaction conditions.

ProductTypical Yield Range (%)Notes
2-Formyl-N-methylpyrrole60 - 80%The major product.
3-Formyl-N-methylpyrrole5 - 15%The primary regioisomeric byproduct.
Di-formyl-N-methylpyrroles1 - 10%A mixture of isomers, yield increases with excess Vilsmeier reagent and higher temperatures.

Visual Troubleshooting and Reaction Pathways

Below are diagrams generated using Graphviz to illustrate key experimental workflows and reaction mechanisms.

G Troubleshooting Workflow for Poor Product Yield start Low or No Product Yield Observed check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents reagents_ok Reagents and Conditions are Anhydrous check_reagents->reagents_ok check_temp Verify Reaction Temperature Control temp_ok Temperature was Controlled check_temp->temp_ok check_workup Review Work-up Procedure workup_ok Work-up was Performed Correctly check_workup->workup_ok reagents_ok->check_temp Yes re_run Re-run Reaction with Fresh/Anhydrous Reagents reagents_ok->re_run No temp_ok->check_workup Yes optimize_temp Optimize Temperature and Reaction Time temp_ok->optimize_temp No optimize_workup Optimize Hydrolysis Step (e.g., longer stirring with base) workup_ok->optimize_workup No success Successful Product Formation workup_ok->success Yes re_run->success optimize_temp->success optimize_workup->success

Caption: Troubleshooting workflow for low product yield.

G Side Product Formation in N-Methylpyrrole Formylation cluster_products Reaction Products NMP N-Methylpyrrole Prod_2_formyl 2-Formyl-N-methylpyrrole (Major Product) NMP->Prod_2_formyl Electrophilic Attack at C2 Side_3_formyl 3-Formyl-N-methylpyrrole (Regioisomer) NMP->Side_3_formyl Electrophilic Attack at C3 Side_polymeric Polymeric Byproducts NMP->Side_polymeric Degradation/Polymerization (Excess Heat) VR Vilsmeier Reagent (POCl3/DMF) Side_diformyl Di-formyl-N-methylpyrroles Prod_2_formyl->Side_diformyl Further Formylation Side_3_formyl->Side_diformyl Further Formylation

Caption: Common side products in N-methylpyrrole formylation.

References

Technical Support Center: Synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve the yield and purity of your product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction, a widely used method for this transformation.[1][2][3]

Common ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may not have formed correctly due to moisture or impure reagents. 2. Low Reactivity of Pyrrole: The substrate, 1-methyl-1H-pyrrole, may be of poor quality or contain inhibitors. 3. Incorrect Reaction Temperature: The reaction may be too cold, preventing the reaction from proceeding at a reasonable rate.1. Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Ensure all glassware is thoroughly dried. 2. Substrate Purity: Purify 1-methyl-1H-pyrrole by distillation before use.[4] 3. Temperature Control: Gradually warm the reaction mixture after the addition of the pyrrole. Monitor the reaction progress by TLC. A gentle reflux may be necessary.[5]
Formation of 2-carbaldehyde Isomer 1. Reaction Conditions Favoring C2-Formylation: The Vilsmeier-Haack reaction on 1-methylpyrrole can yield a mixture of 2- and 3-substituted products. The regioselectivity is sensitive to reaction conditions.[4] 2. Steric Hindrance: While the methyl group at the nitrogen directs formylation to the 3-position to some extent, the 2-position remains reactive.[2]1. Modify Vilsmeier Reagent: The use of sterically bulkier amides in place of DMF for the Vilsmeier-Haack formylation has been shown to favor the formation of the 3-carbaldehyde isomer.[6][7] 2. Temperature and Addition Rate: Perform the reaction at a lower temperature and add the pyrrole slowly to the Vilsmeier reagent to improve selectivity.
Presence of Dark, Polymeric Byproducts 1. Acid-Catalyzed Polymerization: Pyrroles are susceptible to polymerization in the presence of strong acids, which are generated during the Vilsmeier-Haack reaction.[8] 2. High Reaction Temperature: Excessive heat can accelerate polymerization and degradation of the product.1. Neutralize Acid Promptly: During workup, it is crucial to neutralize the acidic reaction mixture thoroughly, for instance with a saturated sodium bicarbonate or sodium carbonate solution.[5] 2. Maintain Temperature Control: Avoid excessive heating. Monitor the internal temperature of the reaction.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of DMF and polymeric materials can lead to the formation of emulsions during aqueous extraction. 2. Co-elution of Isomers: The 2- and 3-carbaldehyde isomers may have similar polarities, making chromatographic separation challenging.1. Workup Procedure: After quenching the reaction, dilute with a sufficient amount of water and an appropriate organic solvent. The use of brine can help to break emulsions. 2. Chromatography: Use a high-resolution silica gel column and carefully select the eluent system. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The Vilsmeier-Haack reaction is the most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds like 1-methyl-1H-pyrrole.[1][2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2]

Q2: How can I improve the regioselectivity of the formylation to favor the 3-position over the 2-position?

While formylation of 1-methylpyrrole can lead to a mixture of isomers, several strategies can be employed to enhance the yield of the desired 3-carbaldehyde:

  • Use of Sterically Hindered Amides: Research has shown that employing sterically crowded amides in the Vilsmeier-Haack reaction can significantly improve the regioselectivity for the 3-position.[6][7]

  • Reaction Temperature: Controlling the reaction temperature is crucial. Lower temperatures during the addition of the pyrrole can favor the thermodynamically more stable 3-isomer.

  • Protecting Groups: Although more complex, the use of a removable protecting group at the 2-position can direct formylation exclusively to the 3-position.

Q3: What are the critical safety precautions to take during this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care, avoiding inhalation and skin contact.

  • Reaction Quenching: The reaction is typically quenched by pouring it onto ice water. This should be done slowly and carefully, as the hydrolysis of excess POCl₃ is exothermic and releases HCl gas.

Q4: Are there alternative synthetic routes to this compound?

Yes, alternative methods exist, although they may be more complex than the Vilsmeier-Haack reaction. Multi-component reactions have been developed for the synthesis of N-substituted pyrrole-3-carbaldehydes.[9] Another approach involves the functionalization of a pre-existing pyrrole ring at the 3-position, for example, through metalation followed by quenching with a formylating agent.

Experimental Protocols

High-Yield Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrole

This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of pyrroles.[5] Optimization may be required based on laboratory conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phosphorus oxychloride (POCl₃)153.331.1 eq
N,N-Dimethylformamide (DMF)73.09(Solvent)
1-Methyl-1H-pyrrole81.121.0 eq
Dichloromethane (DCM)84.93(Solvent)
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)As needed

Procedure:

  • To a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (used as both reagent and solvent), add phosphorus oxychloride (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-methyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

  • Stir vigorously until the evolution of gas ceases and the mixture is basic.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Pyrrole 1-Methyl-1H-pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Check Reagent Purity (Pyrrole, POCl₃, DMF) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Start->Analyze_Byproducts Purify Purify Reagents Check_Reagents->Purify Impure? Adjust_Temp Adjust Temperature/ Reaction Time Check_Conditions->Adjust_Temp Incorrect? Modify_Workup Modify Workup/ Purification Analyze_Byproducts->Modify_Workup Isomers/ Polymer? Optimize Optimize Reaction Success Improved Yield Optimize->Success Purify->Optimize Adjust_Temp->Optimize Modify_Workup->Optimize

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde, a valuable building block for researchers, scientists, and drug development professionals. The primary method for this synthesis is the Vilsmeier-Haack formylation of 1-methylpyrrole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the reaction workup for the synthesis of this compound.

Question: My reaction mixture turned dark and viscous after heating. Is this normal, and how should I proceed with the workup?

Answer: Yes, it is common for the reaction mixture to become a dark and viscous consistency during the Vilsmeier-Haack reaction. This is due to the formation of the Vilsmeier complex and subsequent intermediates. To proceed with the workup, the mixture should be cooled and then carefully poured into ice-cold water or a solution of sodium acetate in water to hydrolyze the iminium salt intermediate. Vigorous stirring is recommended during this quenching step to ensure efficient hydrolysis and to manage any exotherm.

Question: I am having trouble with the extraction step. An emulsion has formed that is difficult to separate. How can I resolve this?

Answer: Emulsion formation during the extraction of pyrrole derivatives can be a common issue. Here are a few strategies to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration through Celite: If the emulsion is particularly persistent, you can filter the entire mixture through a pad of Celite. This can help to break up the emulsion by providing a large surface area for the droplets to coalesce.

  • Centrifugation: If available, centrifuging the mixture can be a very effective way to separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.

Question: My final product is a mixture of isomers (this compound and 1-methyl-1H-pyrrole-2-carbaldehyde). How can I separate them?

Answer: The Vilsmeier-Haack formylation of 1-methylpyrrole can produce a mixture of the 2- and 3-substituted isomers. The separation of these isomers can be challenging due to their similar physical properties. Here are the recommended methods:

  • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation technique. This method is often used for larger scale purifications.

  • Column Chromatography: For smaller scales or for achieving high purity, column chromatography on silica gel is the preferred method. A solvent system of hexane and ethyl acetate is commonly used as the eluent. The polarity of the two isomers is slightly different, allowing for their separation. It is advisable to monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired 3-isomer.

Question: The yield of my desired 3-carbaldehyde isomer is very low, with the 2-carbaldehyde being the major product. How can I improve the regioselectivity?

Answer: The regioselectivity of the Vilsmeier-Haack reaction on 1-methylpyrrole is influenced by steric factors. While the 2-position is electronically more activated, the Vilsmeier reagent is bulky, which can favor attack at the less sterically hindered 3-position. To favor the formation of the 3-isomer:

  • Use of a more sterically hindered formamide: Employing a more sterically crowded formamide in the preparation of the Vilsmeier reagent can increase the steric hindrance and favor formylation at the 3-position.

  • Reaction Temperature: Lowering the reaction temperature may improve the selectivity towards the thermodynamically favored product, which can sometimes be the 3-isomer. However, this may also slow down the reaction rate.

Frequently Asked Questions (FAQs)

What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring, such as a pyrrole.[1][2][3] The reaction typically uses a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. This reagent then reacts with the aromatic substrate, and subsequent hydrolysis yields the corresponding aldehyde.

What is the role of the aqueous workup in this reaction?

The aqueous workup is a critical step in the Vilsmeier-Haack reaction. The initial product of the reaction between the pyrrole and the Vilsmeier reagent is a stable iminium salt. The addition of water during the workup hydrolyzes this iminium salt to release the final aldehyde product.[1] This step is often performed using a basic solution (e.g., sodium acetate or sodium carbonate) to neutralize the acidic byproducts of the reaction.

What are the typical impurities I might find in my final product?

Besides the 1-methyl-1H-pyrrole-2-carbaldehyde isomer, other potential impurities could include:

  • Unreacted 1-methylpyrrole.

  • Residual DMF or other solvents.

  • Byproducts from the decomposition of the Vilsmeier reagent or the product.

  • Polymeric materials if the reaction conditions are too harsh or if the product is unstable.

How can I confirm the identity and purity of my final product?

Standard analytical techniques can be used to confirm the identity and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed structural confirmation of the product and can be used to determine the ratio of isomers if present.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the aldehyde carbonyl group (C=O) around 1670 cm⁻¹.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of purification.

Quantitative Data

ParameterThis compound1-methyl-1H-pyrrole-2-carbaldehyde
Molecular Formula C₆H₇NOC₆H₇NO
Molecular Weight 109.13 g/mol 109.13 g/mol
Boiling Point ~185 °C at 760 mmHg (predicted)87-90 °C at 22 mmHg
Appearance -Orange to dark red clear liquid
¹H NMR (CDCl₃) δ ~3.7 (s, 3H), ~6.6 (m, 1H), ~6.8 (m, 1H), ~7.3 (m, 1H), ~9.7 (s, 1H)δ ~3.9 (s, 3H), ~6.2 (dd, 1H), ~6.8 (dd, 1H), ~7.0 (dd, 1H), ~9.5 (s, 1H)
¹³C NMR (CDCl₃) δ ~37.0, ~110.0, ~124.0, ~128.0, ~130.0, ~185.0δ ~34.0, ~110.0, ~122.0, ~132.0, ~133.0, ~180.0
IR (C=O stretch) ~1670 cm⁻¹~1665 cm⁻¹

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental Protocols

A detailed experimental protocol for the Vilsmeier-Haack formylation of 1-methylpyrrole is provided below.

Materials:

  • 1-methylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The Vilsmeier reagent may be a colorless to yellow solid or solution.

  • Formylation: Cool the Vilsmeier reagent back to 0 °C and add anhydrous DCM. To this mixture, add a solution of 1-methylpyrrole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.

  • Hydrolysis (Quenching): Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Prepare a solution of sodium acetate trihydrate (e.g., 3-4 equivalents) in water. Slowly and carefully add the sodium acetate solution to the reaction mixture with vigorous stirring. An exothermic reaction may occur. After the addition is complete, heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the iminium salt.

  • Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or DCM (3 x volume). Combine all organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 2- and 3-isomers and obtain pure this compound.

Visualizations

Reaction_Workup_Workflow cluster_reaction Vilsmeier-Haack Reaction cluster_workup Reaction Workup Reaction 1. Vilsmeier Reagent Formation (DMF + POCl3) Formylation 2. Formylation of 1-Methylpyrrole Reaction->Formylation Hydrolysis 3. Hydrolysis (Quenching) with aq. Sodium Acetate Formylation->Hydrolysis Extraction 4. Extraction with Diethyl Ether or DCM Hydrolysis->Extraction Washing 5. Washing with aq. NaHCO3 and Brine Extraction->Washing Drying 6. Drying and Concentration Washing->Drying Purification 7. Purification (Distillation or Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: Workflow for the synthesis and workup of this compound.

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Methylpyrrole 1-Methylpyrrole Vilsmeier_Reagent->Methylpyrrole Iminium_Intermediate Iminium Intermediate Methylpyrrole->Iminium_Intermediate Hydrolysis Hydrolysis (H2O) Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation of 1-methylpyrrole.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrrole-3-carbaldehyde. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under controlled conditions. Key recommendations include refrigeration, an inert atmosphere, and protection from environmental factors.[1][2]

Q2: Why is an inert atmosphere, such as nitrogen, recommended for storage?

A2: Storing under an inert atmosphere, like nitrogen, is recommended to prevent degradation.[2] Some sources indicate that the compound may decompose upon exposure to air and moisture.[3]

Q3: What is the expected shelf-life of this compound?

A3: While specific shelf-life can vary by supplier, with proper storage, the compound is expected to be stable for at least 12 months.

Q4: What are the primary safety hazards associated with this compound?

A4: This compound is classified as a combustible liquid.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should always be worn when handling this chemical.[4]

Storage Conditions Summary

For easy reference, the recommended storage conditions for this compound are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8°C)To minimize degradation and maintain stability.
Atmosphere Inert gas (e.g., Nitrogen)To prevent oxidation and reaction with atmospheric moisture.[2]
Container Tightly sealedTo prevent exposure to air and moisture.
Location Dry, cool, well-ventilated areaTo ensure a stable and safe storage environment.[1][2]
Light Exposure Protect from lightTo prevent light-induced degradation.
Ignition Sources Keep away from heat, sparks, and open flamesThe compound is a combustible liquid.[1]

Troubleshooting Guide

Unexpected experimental results can sometimes be attributed to the quality and handling of starting materials. This guide provides a systematic approach to troubleshooting issues that may arise when using this compound.

Issue: Reaction failure or lower than expected yield.

This is a common issue that can often be traced back to the integrity of the reagent. The following workflow can help identify the root cause.

TroubleshootingWorkflow cluster_start cluster_check_reagent Reagent Integrity Check cluster_evaluation Evaluation cluster_action Corrective Actions cluster_end Start Start: Unexpected Experimental Result CheckStorage 1. Verify Storage Conditions - Temperature (2-8°C)? - Inert atmosphere? - Tightly sealed? Start->CheckStorage CheckAppearance 2. Inspect Physical Appearance - Color changes? - Presence of precipitates? CheckStorage->CheckAppearance Yes StorageIssue Improper Storage Identified CheckStorage->StorageIssue No CheckPurity 3. Analytical Confirmation - Run QC analysis (e.g., NMR, GC-MS) - Compare to reference spectrum CheckAppearance->CheckPurity No DegradationSuspected Degradation Suspected CheckAppearance->DegradationSuspected Yes CheckPurity->DegradationSuspected Does Not Match PurityConfirmed Purity Confirmed CheckPurity->PurityConfirmed Matches Reference NewReagent Action: Use a fresh aliquot or newly purchased reagent StorageIssue->NewReagent DegradationSuspected->NewReagent ReviewProtocol Action: Review experimental protocol - Solvent quality? - Reaction setup? - Other reagents? PurityConfirmed->ReviewProtocol End End: Resume Experiment NewReagent->End ReviewProtocol->End

Troubleshooting workflow for unexpected experimental results.

Detailed Experimental Protocol: Quality Control Analysis by NMR

To verify the purity of this compound, a simple proton NMR (¹H NMR) can be performed.

  • Sample Preparation: Dissolve a small amount of the compound (2-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum for this compound. Look for the characteristic aldehyde proton peak and the peaks corresponding to the pyrrole ring protons. The presence of unexpected signals may indicate impurities or degradation products.

Should you continue to experience issues after following this guide, please do not hesitate to contact our technical support team for further assistance.

References

Technical Support Center: Troubleshooting Low Yields in Pyrrole Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant N-functionalization instead of the desired C-functionalization?

A1: The nitrogen atom in the pyrrole ring is nucleophilic due to its lone pair of electrons, which contributes to the aromaticity of the ring. This makes it susceptible to reaction with electrophiles. The N-H proton is also moderately acidic (pKa ≈ 17.5), allowing for easy deprotonation and subsequent reaction at the nitrogen.[1][2] This often leads to N-alkylation or N-acylation as a major side reaction, reducing the yield of the C-functionalized product.[1][3]

Q2: How can I favor C-functionalization over N-functionalization?

A2: The primary strategy is to protect the nitrogen atom. Introducing an electron-withdrawing or sterically bulky protecting group on the pyrrole nitrogen reduces its nucleophilicity and can direct functionalization to the carbon atoms.[1][4][5] Common protecting groups include sulfonyl groups (e.g., tosyl, benzenesulfonyl) and silyl groups (e.g., SEM).[4][5] Additionally, optimizing reaction conditions such as the choice of solvent, catalyst, and temperature can significantly influence the outcome.[1][6] For instance, in alkylation reactions, using harder cations like Li+ or Mg2+ (from Grignard reagents) can favor C-alkylation.[6]

Q3: My reaction is producing a mixture of C2 and C3 isomers. How can I improve the regioselectivity?

A3: Electrophilic substitution on an unsubstituted pyrrole ring typically occurs at the C2 (α) position because the intermediate carbocation is more resonance-stabilized.[1][7] To favor C3-acylation, a bulky N-protecting group can be employed to sterically hinder the C2 and C5 positions.[1] The choice of Lewis acid in acylation reactions can also influence regioselectivity. For N-benzenesulfonylpyrrole, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to favor the C2-isomer, while stronger Lewis acids like AlCl₃ can promote the formation of the C3-isomer.[1]

Q4: The reaction mixture has turned into a dark, insoluble polymer. What causes this and how can it be prevented?

A4: Pyrroles are highly reactive and can be unstable under strongly acidic conditions, leading to polymerization.[2] This is a common issue in reactions like the Paal-Knorr synthesis if the conditions are too harsh.[8] To prevent polymerization, it is advisable to use milder reaction conditions, such as lower temperatures and less acidic catalysts.[8] The purity of the starting pyrrole is also crucial, as impurities can initiate polymerization.[9]

Q5: I am struggling with low yields in my Vilsmeier-Haack formylation. What are the critical parameters to optimize?

A5: The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings like pyrrole.[10][11] Low yields can result from an unstable Vilsmeier reagent or side reactions. Key parameters to control are the stoichiometry of the reagents (DMF and POCl₃) and the reaction temperature. The reaction is typically performed at low temperatures to ensure the stability of the electrophilic iminium salt.[12] For some substituted pyrroles, using sterically crowded formamides can improve regioselectivity for the C3 position.[13]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Problem: The primary product is the N-acylated pyrrole, with very low yields of the desired C-acylated product.

Troubleshooting Workflow:

Start Low Yield in C-Acylation ProtectN Protect the Pyrrole Nitrogen Start->ProtectN ChoosePG Select Appropriate Protecting Group (e.g., -SO2R, SEM) ProtectN->ChoosePG OptimizeLA Optimize Lewis Acid ChoosePG->OptimizeLA ScreenLA Screen Weaker Lewis Acids (e.g., SnCl4, BF3·OEt2) OptimizeLA->ScreenLA ControlTemp Control Reaction Temperature ScreenLA->ControlTemp LowTemp Run reaction at lower temperatures (e.g., 0 °C to RT) ControlTemp->LowTemp Success Improved C-Acylation Yield LowTemp->Success

Caption: Troubleshooting workflow for low C-acylation yields.

Detailed Steps:

  • Protect the Pyrrole Nitrogen: The high nucleophilicity of the unprotected pyrrole nitrogen makes it prone to acylation.[1] Introducing an electron-withdrawing protecting group, such as a benzenesulfonyl (-SO₂Ph) or tosyl (-Ts) group, will decrease the nitrogen's reactivity and favor C-acylation.[4][5]

  • Optimize the Lewis Acid: The strength of the Lewis acid catalyst can influence both the yield and regioselectivity. For N-protected pyrroles, start with milder Lewis acids like SnCl₄ or BF₃·OEt₂ to avoid degradation of the starting material or product.[1]

  • Control the Reaction Temperature: Running the reaction at lower temperatures can help to minimize side reactions and prevent polymerization.

Experimental Protocol: N-Benzenesulfonylation of Pyrrole

  • To a solution of pyrrole (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Low Yield in Alkylation Reactions

Problem: The reaction predominantly yields the N-alkylated product, or a mixture of C- and N-alkylated products that are difficult to separate.

Data Presentation: Influence of Cation on N/C Alkylation Ratio

CationSolventN/C RatioReference
Li⁺EtherLow[6]
Na⁺EtherModerate[6]
K⁺EtherHigh[6]
Mg²⁺ (Grignard)EtherVery Low (almost exclusive C-alkylation)[6]

Troubleshooting Workflow:

Start Low Yield in C-Alkylation ChangeCation Modify the Cation Start->ChangeCation UseGrignard Use Pyrrole Grignard Reagent (R-MgX) ChangeCation->UseGrignard OptimizeSolvent Optimize Solvent UseGrignard->OptimizeSolvent AproticSolvent Use Aprotic, Less Polar Solvents (e.g., Toluene, Hexane) OptimizeSolvent->AproticSolvent ProtectN Consider N-Protection AproticSolvent->ProtectN BulkyPG Use Bulky Protecting Group to Direct C-Alkylation ProtectN->BulkyPG Success Improved C-Alkylation Yield BulkyPG->Success Start Low Yield in Pictet-Spengler AcidCat Optimize Acid Catalyst Start->AcidCat Protic Protic Acids (e.g., HCl, TFA) AcidCat->Protic Traditional Aprotic Aprotic Media AcidCat->Aprotic Alternative Temp Adjust Temperature Protic->Temp Aprotic->Temp Heat Increase Temperature Temp->Heat Solvent Change Solvent Heat->Solvent ProticSolv Protic Solvents Solvent->ProticSolv AproticSolv Aprotic Solvents Solvent->AproticSolv Success Improved Yield ProticSolv->Success AproticSolv->Success

References

controlling regioselectivity in the Vilsmeier-Haack formylation of pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in the Vilsmeier-Haack formylation of pyrroles. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it apply to pyrroles?

The Vilsmeier-Haack (V-H) reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For pyrroles, which are electron-rich heterocycles, this reaction introduces a formyl (-CHO) group onto the pyrrole ring.[3][4] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6][7] The resulting electrophilic iminium salt then attacks the pyrrole ring.

Q2: What are the possible sites of formylation on a pyrrole ring and which is generally preferred?

A substituted or unsubstituted pyrrole has two potential positions for electrophilic substitution: the α-position (C2 or C5) and the β-position (C3 or C4). In the case of unsubstituted pyrrole, electrophilic attack, including the Vilsmeier-Haack formylation, preferentially occurs at the α-position.[3] This preference is due to the greater ability of the nitrogen atom to stabilize the cationic intermediate formed during α-attack through resonance.

Q3: How can I control the regioselectivity of the Vilsmeier-Haack formylation of pyrroles?

Controlling the regioselectivity (α- vs. β-formylation) is a critical aspect of synthesizing substituted pyrroles. The primary factors influencing the site of formylation are:

  • Steric Hindrance at the Nitrogen Atom (N1-substituent): This is the most significant factor in directing the formylation to the β-position.[8] Bulky substituents on the pyrrole nitrogen sterically hinder the approach of the Vilsmeier reagent to the adjacent α-positions, thereby favoring attack at the less hindered β-positions.[8]

  • Electronic Effects of Substituents on the Pyrrole Ring: Electron-donating groups (EDGs) on the pyrrole ring activate it towards electrophilic substitution, generally favoring α-formylation. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and can influence the position of formylation, often leading to mixtures of isomers.

  • Steric Hindrance of the Formylating Reagent: The use of sterically bulkier formamides, such as N,N-diisopropylformamide, can also favor formylation at the less hindered position of the pyrrole ring.[9]

Q4: Can I achieve exclusive β-formylation?

Yes, exclusive or near-exclusive β-formylation can be achieved by employing a bulky substituent on the pyrrole nitrogen. For instance, using a tert-butyl group on the nitrogen atom can lead to the formation of the β-formylated product as the dominant isomer.[8]

Troubleshooting Guide

Problem 1: My reaction is giving a mixture of α- and β-formylated products. How can I improve the selectivity for the β-isomer?

  • Solution: The most effective way to increase the proportion of the β-isomer is to increase the steric bulk of the N-substituent on your pyrrole starting material.[8] If your synthesis allows, consider using a pyrrole with a larger N-substituent like tert-butyl or triphenylmethyl.

  • Alternative Solution: You can also try using a more sterically demanding Vilsmeier reagent. Instead of DMF, consider using a bulkier formamide such as N,N-diisopropylformamide or N-cyclohexyl-N-methylformamide to generate the Vilsmeier reagent.[9]

Problem 2: The reaction is sluggish or gives a low yield.

  • Purity of Reagents: Ensure that your DMF is anhydrous and free of dimethylamine impurities. Old or improperly stored DMF can contain water and dimethylamine, which can quench the Vilsmeier reagent. Similarly, use freshly distilled or a new bottle of POCl₃.

  • Reaction Temperature: The Vilsmeier-Haack reaction is often performed at low temperatures (0-10 °C) initially, followed by warming to room temperature or gentle heating.[7] The optimal temperature depends on the reactivity of the pyrrole substrate. For less reactive pyrroles (e.g., those with electron-withdrawing groups), a higher reaction temperature may be required. However, be aware that higher temperatures can sometimes lead to the formation of side products.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of the Vilsmeier reagent is used.

Problem 3: I am observing the formation of colored byproducts and tars.

  • Reaction Temperature: Overheating the reaction mixture can lead to polymerization and decomposition of the pyrrole, especially for highly reactive pyrroles. Maintain careful temperature control throughout the reaction.

  • Order of Addition: The standard procedure involves the slow addition of POCl₃ to cold DMF to pre-form the Vilsmeier reagent, followed by the addition of the pyrrole substrate. Reversing this order or adding the reagents too quickly can lead to localized overheating and side reactions.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is exothermic. Ensure that the reaction mixture is quenched by pouring it onto ice or into a cold aqueous base solution to dissipate the heat effectively.

Problem 4: I am trying to formylate a pyrrole with an electron-withdrawing group, and the reaction is not working.

  • Deactivation of the Ring: Electron-withdrawing groups strongly deactivate the pyrrole ring towards electrophilic substitution, making the Vilsmeier-Haack reaction difficult.

  • Forcing Conditions: You may need to use more forcing reaction conditions, such as higher temperatures or a larger excess of the Vilsmeier reagent. However, this may also increase the likelihood of side reactions.

  • Alternative Formylation Methods: For highly deactivated pyrroles, the Vilsmeier-Haack reaction may not be the most suitable method. Consider exploring alternative formylation procedures.

Data Presentation

The regioselectivity of the Vilsmeier-Haack formylation of 1-substituted pyrroles is significantly influenced by the steric bulk of the N-substituent. The following table summarizes the product distribution for the formylation of various N-substituted pyrroles.

N-Substituentα-formyl product (%)β-formyl product (%)α:β Ratio
Methyl97332.3 : 1
Ethyl95519 : 1
Isopropyl65351.9 : 1
tert-Butyl<1>99~ 0 : 100
Phenyl90109 : 1

Data extracted from C. F. Candy, R. A. Jones, and P. H. Wright, J. Chem. Soc. C, 1970, 2563-2567.[8]

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Pyrrole

Materials:

  • N-substituted pyrrole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous DCM. Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise to the cold DMF solution with vigorous stirring. The addition should be slow to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid or a thick slurry).

  • Reaction with Pyrrole: Dissolve the N-substituted pyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the cold suspension of the Vilsmeier reagent.

  • Reaction Progression: After the addition of the pyrrole, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated (e.g., to 40 °C) to drive it to completion.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to hydrolyze the intermediate and neutralize the acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired formylated pyrrole isomer(s).

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Attack POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrrole Pyrrole Intermediate Cationic Intermediate (Sigma Complex) Pyrrole->Intermediate Attack on Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate->Iminium_Salt Deprotonation Aldehyde Formylpyrrole Iminium_Salt->Aldehyde H2O Work-up Regioselectivity_Factors Control Controlling Regioselectivity Steric_N Steric Hindrance (N-Substituent) Control->Steric_N Electronic_Ring Electronic Effects (Ring Substituents) Control->Electronic_Ring Steric_Reagent Steric Hindrance (Vilsmeier Reagent) Control->Steric_Reagent Bulky_N Bulky N-Substituent (e.g., t-Butyl) Steric_N->Bulky_N Less_Bulky_N Less Bulky N-Substituent (e.g., Methyl) Steric_N->Less_Bulky_N EDG Electron-Donating Group (EDG) Electronic_Ring->EDG EWG Electron-Withdrawing Group (EWG) Electronic_Ring->EWG Bulky_Formamide Bulky Formamide (e.g., N,N-diisopropylformamide) Steric_Reagent->Bulky_Formamide DMF DMF Steric_Reagent->DMF Beta_Product β-Formylation Favored Bulky_N->Beta_Product Alpha_Product α-Formylation Favored Less_Bulky_N->Alpha_Product EDG->Alpha_Product Mixture/Deactivation Mixture/Deactivation EWG->Mixture/Deactivation Bulky_Formamide->Beta_Product DMF->Alpha_Product Troubleshooting_Workflow Start Reaction Issue Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Low_Yield Low Yield / No Reaction Start->Low_Yield Side_Products Byproducts / Tar Formation Start->Side_Products Check_Sterics Increase Steric Hindrance (N-substituent or Reagent) Poor_Selectivity->Check_Sterics Check_Purity Verify Reagent Purity (Anhydrous DMF, Fresh POCl3) Low_Yield->Check_Purity Check_Temp Optimize Reaction Temperature Low_Yield->Check_Temp Check_Stoich Verify Stoichiometry Low_Yield->Check_Stoich Control_Temp Maintain Strict Temperature Control Side_Products->Control_Temp Check_Addition Ensure Correct Order of Addition Side_Products->Check_Addition Quench_Carefully Careful Quenching on Ice Side_Products->Quench_Carefully Success Improved Outcome Check_Sterics->Success Check_Purity->Success Check_Temp->Success Check_Stoich->Success Control_Temp->Success Check_Addition->Success Quench_Carefully->Success

References

techniques for removing impurities from crude 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-methyl-1H-pyrrole-3-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

Problem Potential Cause Recommended Solution
Low Purity After Purification Incomplete separation of regioisomers (e.g., 1-methyl-1H-pyrrole-2-carbaldehyde).Optimize column chromatography by using a shallower solvent gradient or a different eluent system (e.g., hexane/ethyl acetate). Consider reverse-phase HPLC for difficult separations.[1]
Residual starting materials or Vilsmeier-Haack reagents.Ensure the reaction goes to completion. Perform an aqueous workup to remove water-soluble reagents before purification.
Product Oiling Out During Recrystallization The chosen solvent is too nonpolar, or the solution is cooling too rapidly.Use a more polar solvent system.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
The compound's melting point is below the temperature of the recrystallization solvent.Select a solvent with a lower boiling point.
Poor Recovery from Column Chromatography The product is highly adsorbed onto the stationary phase (e.g., silica gel).Add a small amount of a more polar solvent like methanol or triethylamine to the eluent to improve elution.
The compound is volatile and lost during solvent removal.Use a rotary evaporator at a controlled temperature and reduced pressure. Avoid prolonged exposure to high vacuum.
Product Darkens or Decomposes The compound is unstable and sensitive to air, light, or heat.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4] Minimize heating during purification steps.
Acidic or basic impurities are catalyzing decomposition.Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during the workup before purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: The most common impurities include the regioisomer 1-methyl-1H-pyrrole-2-carbaldehyde, unreacted 1-methylpyrrole, and residual Vilsmeier reagent formed from DMF and phosphorus oxychloride.[5][6][7][8] The ratio of the 2- and 3-formylated isomers depends on reaction conditions and steric factors.[7][9]

Q2: Which purification technique is most effective for separating the 2- and 3-isomers?

A2: Flash column chromatography on silica gel is the most commonly employed and effective technique for separating these isomers due to their different polarities.[10][11][12][13] A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation.

Q3: Can I use recrystallization to purify my crude product?

A3: Recrystallization can be effective if the crude product is a solid and the main impurities have different solubilities than the desired product.[14] A common solvent system for similar compounds is diethyl ether-hexane.[15] However, if significant amounts of the 2-isomer are present, chromatography is generally required for complete separation.

Q4: My product is a yellow oil/low melting solid. Is vacuum distillation a viable purification method?

A4: Vacuum distillation can be used for liquid compounds or low-melting solids if the impurities have significantly different boiling points.[16] Given that the boiling point of a related compound is reported as 145–155 °C at 1 mmHg, this method could be suitable.[9] However, care must be taken as pyrrole derivatives can be sensitive to heat.

Q5: How should I store the purified this compound?

A5: Pyrrole derivatives can be sensitive to air and light, leading to darkening and polymerization.[4][17] It is recommended to store the purified compound in a sealed vessel under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated, protected from light.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the desired 3-carbaldehyde isomer from the 2-carbaldehyde isomer and other nonpolar impurities.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying solid crude material where impurities have different solubility profiles.[3]

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14] A diethyl ether-hexane system is a good starting point.[15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the more soluble solvent in a pair, e.g., diethyl ether) until the solid just dissolves.[3]

  • Crystallization:

    • If using a solvent pair, add the less soluble solvent (e.g., hexane) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimal Dichloromethane crude->dissolve adsorb Adsorb onto Silica Gel crude->adsorb load Load Sample dissolve->load adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_solid Crude Solid Product add_solvent Add Minimal Hot Solvent (e.g., Diethyl Ether) crude_solid->add_solvent cool_rt Cool to Room Temp add_solvent->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_form Crystals Form ice_bath->crystals_form filter Vacuum Filtration crystals_form->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Methyl-1H-pyrrole-2-carbaldehyde and 1-Methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric compounds: 1-methyl-1H-pyrrole-2-carbaldehyde and 1-methyl-1H-pyrrole-3-carbaldehyde. Understanding the distinct reactive properties of these molecules is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document summarizes key reactivity differences and similarities, supported by available experimental observations and computational data.

Introduction

1-Methyl-1H-pyrrole-2-carbaldehyde and its 3-carbaldehyde isomer are heterocyclic aldehydes that serve as versatile building blocks in organic chemistry. The position of the formyl group on the pyrrole ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. While both isomers exhibit typical aldehyde reactivity, the proximity of the formyl group to the ring nitrogen in the 2-isomer introduces unique electronic and steric effects compared to the 3-isomer.

Electronic and Steric Considerations

The reactivity of the aldehyde functional group in these isomers is modulated by the electron-donating nature of the 1-methylpyrrole ring. The nitrogen atom's lone pair of electrons participates in the aromatic system, increasing the electron density of the ring. This electronic effect is more pronounced at the C2 position (alpha to the nitrogen) than at the C3 position (beta to the nitrogen).

The greater electron-donating effect at the C2 position in 1-methyl-1H-pyrrole-2-carbaldehyde makes the carbonyl carbon slightly less electrophilic compared to the carbonyl carbon in the 3-carbaldehyde isomer. Consequently, the 3-carbaldehyde is expected to be marginally more reactive towards nucleophiles.

G Electronic Influence on Reactivity cluster_2_isomer 1-Methyl-1H-pyrrole-2-carbaldehyde cluster_3_isomer This compound 2_isomer Formyl group at C2 2_electron_density Higher electron density at C2 from Nitrogen's lone pair 2_isomer->2_electron_density 2_electrophilicity Slightly reduced electrophilicity of carbonyl carbon 2_electron_density->2_electrophilicity 2_reactivity Slightly lower reactivity towards nucleophiles 2_electrophilicity->2_reactivity Comparison Comparison 2_reactivity->Comparison vs. 3_isomer Formyl group at C3 3_electron_density Lower electron density at C3 compared to C2 3_isomer->3_electron_density 3_electrophilicity Slightly higher electrophilicity of carbonyl carbon 3_electron_density->3_electrophilicity 3_reactivity Slightly higher reactivity towards nucleophiles 3_electrophilicity->3_reactivity 3_reactivity->Comparison

Caption: Electronic differences between the 2- and 3-carbaldehyde isomers.

Comparative Reactivity Data

While extensive side-by-side quantitative comparisons are limited in the literature, a combination of qualitative experimental observations and computational studies allows for a substantive comparison.

Qualitative Reactivity:

Reaction/Test1-Methyl-1H-pyrrole-2-carbaldehydeThis compoundObservations
Tollens' Test Positive (Silver Mirror)Positive (Silver Mirror)Both isomers are readily oxidized, a characteristic reaction of aldehydes.
Schiff's Test NegativeNegativeSimilar to many aromatic aldehydes, these compounds do not give a positive Schiff's test.
Oxidation Can be oxidized to the corresponding carboxylic acid.Readily oxidized to 1-methyl-1H-pyrrole-3-carboxylic acid.Both isomers undergo oxidation, with the 3-isomer's oxidation being well-documented.

Computational Thermodynamic Data:

A computational study on the thermochemical properties of these isomers provides insight into their relative stabilities. A lower enthalpy of formation generally indicates greater stability.

CompoundGas-Phase Standard Molar Enthalpy of Formation (ΔfH°(g)) at 298.15 K (kJ·mol⁻¹)[1]
1-Methyl-1H-pyrrole-2-carbaldehyde38.3 ± 4.0
This compound71.9 ± 4.4

The calculated lower enthalpy of formation for the 2-carbaldehyde isomer suggests it is thermodynamically more stable than the 3-carbaldehyde isomer.[1] This difference in stability can influence the equilibrium position in reactions where isomerization is possible and may also correlate with differences in activation energies for certain reactions.

Key Reactions and Experimental Protocols

Below are detailed protocols for key reactions that can be used to probe the reactivity of these aldehydes.

Oxidation with Tollens' Reagent

This test qualitatively assesses the ease of oxidation of the aldehyde group.

Experimental Protocol:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of a 10% sodium hydroxide solution to form a precipitate of silver oxide. Add a 2% ammonia solution dropwise, with shaking, until the brown precipitate of silver oxide just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺NO₃⁻.

  • Reaction: Add 2-3 drops of the pyrrole carbaldehyde to the freshly prepared Tollens' reagent.

  • Observation: A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube, which may be facilitated by gentle warming in a water bath.

Sodium Borohydride Reduction

The reduction of the aldehyde to the corresponding alcohol is a fundamental reaction. Comparing the reaction rates or yields under identical conditions can provide a quantitative measure of relative reactivity.

G Workflow for Comparative Reduction Start Start Prepare_Reactants Prepare equimolar solutions of 1-methyl-1H-pyrrole-2-carbaldehyde and This compound in Methanol Start->Prepare_Reactants Prepare_Reagent Prepare a solution of Sodium Borohydride (NaBH4) in Methanol Start->Prepare_Reagent Reaction_Setup Set up two identical reaction flasks under the same conditions (temperature, stirring rate) Prepare_Reactants->Reaction_Setup Prepare_Reagent->Reaction_Setup Initiate_Reaction Add NaBH4 solution simultaneously to both flasks Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor the reactions by Thin Layer Chromatography (TLC) at regular time intervals Initiate_Reaction->Monitor_Reaction Quench_Reaction Quench the reactions with acetone after a fixed time or upon completion Monitor_Reaction->Quench_Reaction Workup Perform aqueous workup and extraction with an organic solvent Quench_Reaction->Workup Analysis Analyze the crude product mixture by GC-MS or NMR to determine the yield of the corresponding alcohol Workup->Analysis Compare Compare Yields and/or Reaction Times Analysis->Compare

Caption: Workflow for comparing the reduction of the two isomers.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the respective 1-methyl-1H-pyrrole carbaldehyde in 10 mL of methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1 mmol) portion-wise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of 5 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography and characterized by NMR and mass spectrometry.

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is sensitive to both electronic and steric factors.

Experimental Protocol for a Stabilized Ylide:

  • Ylide Preparation: In a round-bottom flask, suspend methyl (triphenylphosphoranylidene)acetate (1.2 mmol) in 15 mL of dry toluene.

  • Addition of Aldehyde: Add a solution of the respective 1-methyl-1H-pyrrole carbaldehyde (1.0 mmol) in 5 mL of dry toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the residue by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide. Analyze the product by NMR to determine the yield and stereoselectivity (E/Z ratio).

Conclusion

The reactivity of 1-methyl-1H-pyrrole-2-carbaldehyde and this compound is broadly similar, with both compounds undergoing typical aldehyde reactions. However, subtle but significant differences arise from the position of the formyl group. The 3-carbaldehyde is predicted to be slightly more reactive towards nucleophilic attack due to the less pronounced electron-donating effect at the C3 position. Conversely, the 2-carbaldehyde is computationally shown to be the more thermodynamically stable isomer.[1]

For synthetic applications, the choice between these two isomers will depend on the specific transformation desired. While for many reactions the outcomes may be comparable, in cases where reactivity is highly sensitive to the electronic nature of the substrate, the 3-isomer may offer a slight advantage. Further quantitative kinetic studies would be invaluable in elucidating the nuanced reactivity differences between these important synthetic intermediates.

References

A Comparative Guide to the Analytical Characterization of 1-Methyl-1H-pyrrole-3-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical characterization of 1-methyl-1H-pyrrole-3-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for purity assessment and quantification of this compound.

The direct HPLC analysis of this compound is compared with methods for a closely related isomer, 1-methyl-1H-pyrrole-2-carboxaldehyde, and a common method for the analysis of various aromatic aldehydes, which often involves derivatization.

Comparative Analysis of HPLC Methodologies

The following table summarizes a proposed HPLC method for this compound alongside alternative methods for similar compounds. This comparison highlights the differences in analytical approaches, from direct analysis to methods requiring derivatization for enhanced detection.

ParameterProposed Method for this compoundMethod for 1-Methyl-1H-pyrrole-2-carboxaldehyde[1]General Method for Aromatic Aldehydes (DNPH Derivatization)[2]
Instrumentation High-Performance Liquid Chromatograph with UV DetectorHigh-Performance Liquid Chromatograph with UV or MS DetectorHigh-Performance Liquid Chromatograph with UV Detector
Stationary Phase C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)Newcrom R1 Reverse-Phase ColumnC18 Reverse-Phase Column (e.g., Welch Uitisil® XB-C18, 4.6 x 250 mm, 5 µm)[2]
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% Formic AcidAcetonitrile, Water, and Phosphoric AcidIsocratic mixture of Acetonitrile and Water (65:35)[2]
Flow Rate 1.0 mL/minNot specified1.0 mL/min[2]
Detection Wavelength ~270 nm (based on UV absorbance of the pyrrole ring)Not specified360 nm (for DNPH derivatives)[2]
Column Temperature 30°CNot specified30°C[2]
Injection Volume 10-20 µLNot specified20 µL[2]
Sample Preparation Dissolve in mobile phaseDissolve in mobile phaseDerivatization with 2,4-dinitrophenylhydrazine (DNPH)[2]

Experimental Protocols

A detailed experimental protocol for the proposed direct HPLC analysis of this compound is provided below.

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in the mobile phase to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at lower concentrations if required for linearity assessment.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Data Processing:

    • Determine the retention time of the main peak in the standard chromatogram.

    • Identify the corresponding peak in the sample chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Visualizations

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow A Sample & Standard Preparation C HPLC System (Pump, Injector, Column) A->C Inject Sample B Mobile Phase Preparation B->C Elution D UV Detector C->D Separated Analytes E Data Acquisition (Chromatogram) D->E F Data Analysis (Purity Calculation) E->F

Caption: Experimental workflow for the HPLC analysis of this compound.

The following diagram illustrates the logical relationship in choosing an analytical method.

Method_Selection start Analyze Aromatic Aldehyde decision1 Is the analyte a known, pure compound? start->decision1 direct_analysis Direct HPLC Analysis (e.g., RP-C18, UV Detection) decision1->direct_analysis Yes derivatization Pre-column Derivatization (e.g., with DNPH) decision1->derivatization No / Trace Levels end Quantitative Result direct_analysis->end analysis HPLC Analysis of Derivative derivatization->analysis analysis->end

Caption: Decision tree for selecting an HPLC method for aromatic aldehyde analysis.

References

Comparative Analysis of Analytical Protocols for 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis of 1-methyl-1H-pyrrole-3-carbaldehyde. The methodologies presented are supported by established protocols for similar small aromatic aldehydes and pyrrole derivatives, ensuring a robust framework for experimental design.

Introduction

This compound is a heterocyclic aldehyde with applications in medicinal chemistry and materials science. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. While several analytical techniques can be employed, LC-MS offers significant advantages in terms of sensitivity and selectivity, particularly in complex matrices. This guide will detail a standard LC-MS protocol and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Recommended Analytical Protocol: LC-MS/MS

LC-MS/MS is the preferred method for the analysis of this compound due to its high sensitivity, selectivity, and applicability to a wide range of sample matrices without the need for derivatization.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Objective: To prepare a clean sample solution compatible with the LC-MS/MS system.

  • Procedure:

    • Dissolve the sample containing this compound in a suitable organic solvent such as methanol or acetonitrile to an initial concentration of 1 mg/mL.[1]

    • Perform a serial dilution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to achieve a final concentration within the expected calibration range (e.g., 1-1000 ng/mL).[2]

    • For complex matrices (e.g., plasma, tissue homogenates), a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

2. Liquid Chromatography (LC) Conditions:

  • Objective: To achieve chromatographic separation of the analyte from other components in the sample.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Parameters:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and peak shape of polar aromatic compounds.[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

    • Gradient Elution: A typical gradient would start at 10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.[3]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.[3]

    • Injection Volume: 5 µL.[3]

3. Mass Spectrometry (MS) Conditions:

  • Objective: To detect and quantify the analyte with high specificity.

  • Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound, which is expected to readily form a protonated molecule [M+H]⁺.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • MRM Transitions:

      • The precursor ion will be the m/z of the protonated molecule (C₆H₇NO + H⁺ = 110.1).

      • Product ions would be determined by infusing a standard solution of the compound and performing a product ion scan to identify the most stable and abundant fragments.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific instrument manufacturer's recommendations.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of LC-MS/MS compared to alternative methods for the analysis of small aromatic aldehydes.

ParameterLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass-to-charge ratio.Separation by gas chromatography, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by UV absorbance.
Derivatization Not typically required.Often required for polar aldehydes (e.g., PFBHA).[3]Often required for enhanced sensitivity (e.g., DNPH).[5][6]
Sensitivity (LOD) Very High (pg/mL to fg/mL).[7]High (pg/mL).Moderate (ng/mL to µg/mL).[8]
Selectivity Very High (based on parent and fragment ion masses).High (based on mass spectrum).Low to Moderate (risk of co-eluting interferences).
Sample Matrix Wide range, including complex biological fluids.[9][10]Cleaner samples preferred; matrix effects can be significant.Requires relatively clean samples.
Throughput High, with fast gradient UHPLC systems.Moderate, due to longer run times.High.
Instrumentation Cost High.Moderate to High.Low.

Alternative Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to improve its volatility and thermal stability.[4]

Experimental Protocol: GC-MS

  • Derivatization: React the sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a more volatile oxime derivative.[3]

  • Extraction: Extract the derivative into an organic solvent like hexane.[3]

  • GC Conditions:

    • Column: A non-polar capillary column such as a DB-5ms.[3]

    • Carrier Gas: Helium.[3]

    • Inlet: Splitless injection at 250 °C.[3]

    • Oven Program: Temperature gradient from a low starting temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Scan Mode: Full scan to identify the compound or Selected Ion Monitoring (SIM) for enhanced sensitivity.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique. However, it generally offers lower sensitivity and selectivity compared to mass spectrometry-based methods. Derivatization with a UV-absorbing tag is often employed to enhance detection.

Experimental Protocol: HPLC-UV

  • Derivatization: React the sample with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a stable hydrazone derivative that absorbs strongly in the UV-Vis region (around 360 nm).[6][11]

  • Extraction: The DNPH derivatives can be extracted using a solid-phase extraction (SPE) cartridge.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column.[6]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[12]

    • Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative (e.g., 360 nm).[6]

Visualizations

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample Dilution Dilution & Filtration Sample->Dilution PreparedSample Prepared Sample LC HPLC/UHPLC Separation (C18 Column) PreparedSample->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Comparison of Analytical Techniques

Technique_Comparison cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_HPLCUV HPLC-UV Analyte This compound LCMS_Node High Sensitivity High Selectivity No Derivatization Analyte->LCMS_Node Recommended GCMS_Node High Sensitivity Requires Derivatization For Volatiles Analyte->GCMS_Node Alternative HPLCUV_Node Moderate Sensitivity Lower Selectivity Cost-Effective Analyte->HPLCUV_Node Alternative

Caption: Logical comparison of analytical methods for this compound.

References

comparative analysis of synthesis routes for N-substituted pyrrole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-substituted pyrrole-3-carbaldehydes is of paramount importance, as these compounds serve as crucial intermediates in the creation of various pharmaceuticals and functional materials. This guide provides a comparative analysis of two prominent synthetic routes: the classic Vilsmeier-Haack formylation and a modern one-pot multicomponent reaction, offering detailed experimental data and protocols to inform the selection of the most suitable method for a given application.

Vilsmeier-Haack Formylation: A Classic Approach with Steric Control

The Vilsmeier-Haack reaction is a long-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[1] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[1] A key challenge in the formylation of N-substituted pyrroles is controlling the regioselectivity, as the reaction can yield both the 2-formyl and the desired 3-formyl isomers.

Research has shown that steric hindrance plays a crucial role in directing the formylation to the C-3 position.[2] Bulky substituents on the pyrrole nitrogen atom can shield the C-2 and C-5 positions, favoring electrophilic attack at the less hindered C-3 and C-4 positions. Similarly, the use of sterically demanding formamides in the Vilsmeier reagent can also enhance the yield of the 3-formyl product.[2]

Quantitative Data for Vilsmeier-Haack Formylation

The following table summarizes the influence of the N-substituent on the regioselectivity of the Vilsmeier-Haack formylation of various N-substituted pyrroles.

N-SubstituentFormylating AgentOverall Yield (%)α- to β-Isomer RatioReference
PhenylPOCl₃/DMF939.0 : 1[3]
p-MethoxyphenylPOCl₃/DMF937.0 : 1[3]
p-BromophenylPOCl₃/DMF905.6 : 1[3]
t-ButylPOCl₃/DMF-Predominantly β-isomer[3]
Experimental Protocol: Vilsmeier-Haack Formylation of N-Substituted Pyrroles

The following is a general procedure for the Vilsmeier-Haack formylation, which can be adapted based on the specific N-substituted pyrrole and the desired regioselectivity.

Reagents and Equipment:

  • N-substituted pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool the N,N-dimethylformamide (DMF) to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. Allow the mixture to stir for 10-15 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve the N-substituted pyrrole in dichloromethane (DCM).

  • Add the prepared Vilsmeier reagent dropwise to the solution of the N-substituted pyrrole at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-substituted pyrrole-3-carbaldehyde.[4][5]

Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0 °C to RT N_Sub_Pyrrole N-Substituted Pyrrole N_Sub_Pyrrole->Reaction_Mixture Hydrolysis Hydrolysis (aq. NaHCO3) Reaction_Mixture->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product N-Substituted Pyrrole-3-carbaldehyde Purification->Final_Product MCR_Workflow cluster_imine_formation In Situ Imine Formation cluster_cyclization Mannich Reaction & Cyclization cluster_aromatization Oxidative Aromatization Aldehyde ArCHO Imine Imine Aldehyde->Imine DMSO, RT, 2h Amine Ar'NH2 Amine->Imine Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate Succinaldehyde Succinaldehyde Succinaldehyde->Cyclized_Intermediate DMSO, RT, 8h Proline L-Proline Proline->Cyclized_Intermediate Final_Product N-Substituted Pyrrole-3-carbaldehyde Cyclized_Intermediate->Final_Product 70 °C, 3h IBX IBX IBX->Final_Product

References

A Comparative Guide to the Biological Activity of 1-Methyl-1H-pyrrole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of derivatives of 1-methyl-1H-pyrrole-3-carbaldehyde, a versatile scaffold in medicinal chemistry. The pyrrole ring is a key structural motif in numerous biologically active compounds, and its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] This document summarizes key findings on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in drug discovery and development efforts.

Anticancer Activity

Derivatives of the pyrrole scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. One of the key mechanisms of action for certain pyrrole derivatives is the inhibition of tubulin polymerization, a critical process in cell division.

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound IDDerivative TypeCancer Cell LineAssayIC50 (µM)Reference
RDS 60(1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate esterCAL27 (Head and Neck)Sulforhodamine-B10.8 (24h), 2.5 (48h)[3]
RDS 60(1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate esterFaDu (Head and Neck)Sulforhodamine-B12.4 (24h), 2.9 (48h)[3]
Compound 4aBenzimidazolium-derived pyrroleLoVo (Colon)MTS Assay>50 (viability decrease)[4]
Compound 4dBenzimidazolium-derived pyrroleLoVo (Colon)MTS Assay>50 (viability decrease)[4]
Complex 15-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Mn(II) complexA549 (Lung)MTT Assay794.37[5]
Complex 15-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Mn(II) complexHT29 (Colon)MTT Assay654.31[5]
Complex 35-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Ni(II) complexHT29 (Colon)MTT Assay1064.05[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Tubulin Polymerization Inhibition

Certain pyrrole derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. They can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).

G cluster_0 Mechanism of Action Pyrrole_Derivative This compound Derivative Tubulin Tubulin Dimers Pyrrole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Pyrrole_Derivative->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by a pyrrole derivative.

Antimicrobial Activity

Schiff bases and thiosemicarbazones derived from pyrrole-3-carbaldehyde have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyrrole-3-carbaldehyde Derivatives

Compound TypeMicroorganismAssayMIC (µg/mL)Reference
Schiff Base of 5-aminopyrazoleStaphylococcus epidermidisBroth Dilution7.81[6]
Schiff Base of 5-aminopyrazoleEnterococcus faecalisBroth Dilution7.81[6]
Schiff Base of 5-aminopyrazoleAcinetobacter baumanniiBroth Dilution15.62[6]
Schiff Base of p-toluidineBacillus subtilisDisc Diffusion- (Zone of inhibition)[7]
Schiff Base of p-toluidineStaphylococcus epidermisDisc Diffusion- (Zone of inhibition)[7]
Schiff Base of p-toluidineEscherichia coliDisc Diffusion- (Zone of inhibition)[7]
Schiff Base of p-toluidineSalmonella typhiDisc Diffusion- (Zone of inhibition)[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_1 Workflow Start Prepare Bacterial Inoculum Prepare_Compounds Prepare Serial Dilutions of Pyrrole Derivatives Start->Prepare_Compounds Inoculate Inoculate Microtiter Plate Start->Inoculate Prepare_Compounds->Inoculate Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End Report Results Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain pyrrole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.

Table 3: Anti-inflammatory Activity of Pyrrole Derivatives

Compound TypeEnzyme/ModelAssayIC50 (µM) / % InhibitionReference
Pyrrolo[2,3-d]pyrimidine derivative (2b)Carrageenan-induced paw edemaIn vivoSignificant inhibition[8]
Pyrrolo[2,3-d]pyrimidine derivative (7b)Carrageenan-induced paw edemaIn vivoSignificant inhibition[8]
Pyrrolo[2,3-d]pyrimidine derivative (7d)Carrageenan-induced paw edemaIn vivoSignificant inhibition[8]
Pyrrolo[2,3-d]pyrimidine derivative (9b)Carrageenan-induced paw edemaIn vivoSignificant inhibition[8]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f)Carrageenan-induced paw edemaIn vivoSignificant reduction at 20 mg/kg[9]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard animal model to screen for acute anti-inflammatory activity.

  • Animal Model: Use rodents, typically rats or mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Edema: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Logical Relationship: COX Inhibition and Anti-inflammatory Effect

G cluster_2 Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Release COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produce Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of the COX pathway by a pyrrole derivative.

References

Spectroscopic Disparities: A Comparative Analysis of Pyrrole-2-carbaldehyde and Pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. This guide provides a detailed spectroscopic comparison of pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde, offering insights into how the position of the formyl group influences their spectral properties. The data presented herein is crucial for the unambiguous identification and characterization of these important heterocyclic scaffolds.

The electronic environment of the pyrrole ring is significantly altered by the position of the electron-withdrawing formyl group, leading to distinct differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These differences provide a reliable basis for the differentiation of the two isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for pyrrole-2-carbaldehyde and representative data for substituted pyrrole-3-carbaldehydes. Due to the limited availability of complete spectral data for the unsubstituted parent pyrrole-3-carbaldehyde in publicly accessible literature, data for representative N-aryl and 2-aryl substituted derivatives are provided to illustrate the expected spectral characteristics.

Table 1: ¹H NMR Spectral Data (in CDCl₃)

Compoundδ (ppm) H2δ (ppm) H3δ (ppm) H4δ (ppm) H5δ (ppm) CHOδ (ppm) NH
Pyrrole-2-carbaldehyde-~6.34~7.01~7.19~9.50~10.8
Representative Substituted Pyrrole-3-carbaldehydes*~6.8-7.0-~6.8-7.0Varies~9.6-9.7Varies

*Data for N-aryl and 2-aryl substituted pyrrole-3-carbaldehydes. The chemical shifts of the pyrrole ring protons are influenced by the nature of the substituents.[1]

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

Compoundδ (ppm) C2δ (ppm) C3δ (ppm) C4δ (ppm) C5δ (ppm) CHO
Pyrrole-2-carbaldehyde~131.0~110.0~122.0~125.0~178.0
Representative Substituted Pyrrole-3-carbaldehydes*Varies~125.0~108.0Varies~186.0

*Data for N-aryl and 2-aryl substituted pyrrole-3-carbaldehydes. The chemical shifts of the pyrrole ring carbons are influenced by the nature of the substituents.[1]

Table 3: IR Spectral Data (in KBr, cm⁻¹)

Compoundν (N-H)ν (C=O)ν (C=C)
Pyrrole-2-carbaldehyde~3250~1660~1550
Representative Substituted Pyrrole-3-carbaldehydes*Varies~1660-1680~1510-1520

*Data for N-aryl and 2-aryl substituted pyrrole-3-carbaldehydes.[1]

Table 4: UV-Vis Spectral Data (in Methanol)

Compoundλ_max (nm)
Pyrrole-2-carbaldehyde~255, 290
Pyrrole-3-carbaldehydeData not readily available for the parent compound.

Key Spectroscopic Differences and Interpretation

The positioning of the aldehyde group at either the C2 or C3 position of the pyrrole ring leads to significant electronic and structural differences, which are reflected in their spectroscopic data.

¹H NMR Spectroscopy

In pyrrole-2-carbaldehyde, the aldehyde proton appears around 9.50 ppm. The pyrrole ring protons exhibit a characteristic splitting pattern, with H5 being the most deshielded due to the anisotropic effect of the adjacent carbonyl group. For substituted pyrrole-3-carbaldehydes, the aldehyde proton is typically found slightly further downfield, in the range of 9.6-9.7 ppm. The symmetry of the substitution pattern in some derivatives can simplify the pyrrole region of the spectrum.

¹³C NMR Spectroscopy

The most notable difference in the ¹³C NMR spectra is the chemical shift of the carbonyl carbon. In pyrrole-2-carbaldehyde, the CHO carbon resonates around 178.0 ppm. In contrast, for substituted pyrrole-3-carbaldehydes, this signal is shifted downfield to approximately 186.0 ppm. This significant difference is a reliable diagnostic tool for distinguishing between the two isomers. The chemical shifts of the ring carbons also differ, reflecting the distinct electron density distribution in each isomer.

Infrared Spectroscopy

The IR spectra of both isomers are characterized by a strong carbonyl (C=O) stretching vibration. For pyrrole-2-carbaldehyde, this band is typically observed around 1660 cm⁻¹. In substituted pyrrole-3-carbaldehydes, the C=O stretching frequency can be slightly higher, appearing in the range of 1660-1680 cm⁻¹. The N-H stretching vibration is also a prominent feature, although its position can be influenced by hydrogen bonding.

UV-Vis Spectroscopy

Experimental Protocols

The following are general standard operating procedures for the spectroscopic analysis of pyrrole-carbaldehyde isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

  • Instrument Parameters (¹H NMR): Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Instrument Parameters (¹³C NMR): Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans due to the low natural abundance of ¹³C, and proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrument Parameters: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the cuvette filled only with the solvent. Then, record the spectrum of the sample solution over the desired wavelength range (typically 200-400 nm). The instrument will automatically subtract the baseline to provide the absorbance spectrum of the compound.

Structural and Spectroscopic Relationship

The observed spectroscopic differences are a direct consequence of the distinct electronic and steric environments in the two isomers.

Caption: Influence of formyl group position on spectroscopic properties.

In pyrrole-2-carbaldehyde, the direct conjugation of the carbonyl group with the nitrogen atom leads to a more pronounced electron-withdrawing effect on the ring, particularly at the C5 position. This results in the significant deshielding of H5 in the ¹H NMR spectrum. In pyrrole-3-carbaldehyde, the formyl group is further from the nitrogen, leading to a different distribution of electron density and consequently, different chemical shifts for the ring protons and carbons. These fundamental structural variations provide a robust basis for the spectroscopic differentiation of these isomers.

References

A Comparative Guide to the Synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic pathways to 1-methyl-1H-pyrrole-3-carbaldehyde, a key building block in medicinal chemistry and materials science. We will delve into the established Vilsmeier-Haack formylation of 1-methylpyrrole and explore an alternative approach involving the modification of a pre-functionalized pyrrole precursor. This objective analysis, supported by experimental data, will assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Introduction to Synthetic Strategies

The targeted synthesis of substituted pyrroles is a cornerstone of modern organic chemistry, with applications ranging from the development of novel pharmaceuticals to the creation of advanced materials. This compound, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The two primary strategies for its synthesis involve either the direct functionalization of the pre-formed 1-methylpyrrole ring or the construction of the pyrrole ring with the desired functionality already incorporated.

Pathway 1: Vilsmeier-Haack Formylation of 1-methylpyrrole

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[3][4]

In the case of 1-methylpyrrole, an electron-rich heterocycle, the Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution. The reaction, however, is known to produce a mixture of the 2- and 3-formylated isomers, with the regioselectivity being influenced by steric and electronic factors.[5] Separation of these isomers is a critical step in obtaining the desired 3-carbaldehyde product.

Logical Workflow for Vilsmeier-Haack Formylation:

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Isomer Separation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Isomer_Mixture Mixture of 1-methyl-1H-pyrrole-2-carbaldehyde and This compound Vilsmeier_Reagent->Isomer_Mixture 1_Methylpyrrole 1-Methylpyrrole 1_Methylpyrrole->Isomer_Mixture Electrophilic Aromatic Substitution Separation Chromatographic Separation Isomer_Mixture->Separation Product This compound Separation->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Pathway 2: Synthesis from a Pre-functionalized Pyrrole Precursor

An alternative strategy to overcome the regioselectivity issues of the Vilsmeier-Haack reaction is to start from a pyrrole derivative that is already functionalized at the desired position. This approach offers greater control over the final product's structure. One such method involves the modification of a commercially available or readily synthesized pyrrole-3-carboxylic acid derivative.

This multi-step pathway typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by reduction to the aldehyde. This method, while potentially longer, can offer higher overall yields of the pure 3-isomer, avoiding a challenging separation step.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance metrics for the two synthetic pathways. The data for the Vilsmeier-Haack reaction is based on typical procedures reported in the literature, while the data for the alternative pathway is derived from established multi-step synthetic transformations.

ParameterPathway 1: Vilsmeier-Haack FormylationPathway 2: From Pyrrole-3-carboxylic Acid
Starting Material 1-Methylpyrrole1-Methyl-1H-pyrrole-3-carboxylic acid
Key Reagents DMF, POCl₃SOCl₂ or Oxalyl Chloride, Reducing Agent (e.g., DIBAL-H)
Number of Steps 1 (plus separation)2-3
Typical Yield Variable (isomer mixture)Good to Excellent (for the pure isomer)
Key Challenge Isomer separationMulti-step procedure
Scalability ModerateGood
Purity of Crude Product Mixture of isomersHigh

Experimental Protocols

Pathway 1: Vilsmeier-Haack Formylation of 1-methylpyrrole (General Procedure)

Materials:

  • 1-Methylpyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of N,N-dimethylformamide in dichloromethane at 0 °C under a nitrogen atmosphere, phosphorus oxychloride is added dropwise, maintaining the temperature below 10 °C.

  • The resulting mixture is stirred at room temperature for 30 minutes to form the Vilsmeier reagent.

  • The reaction mixture is cooled back to 0 °C, and a solution of 1-methylpyrrole in dichloromethane is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, a mixture of 2- and 3-formyl isomers, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.

Experimental Workflow Diagram:

Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) Start->Reagent_Prep Addition Add 1-Methylpyrrole solution at 0°C Reagent_Prep->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with Ice and NaHCO₃(aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash_Dry Wash with Brine, Dry (Na₂SO₄) Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-methylpyrrole.

Pathway 2: Synthesis from 1-Methyl-1H-pyrrole-3-carboxylic Acid (General Procedure)

Materials:

  • 1-Methyl-1H-pyrrole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H) solution

  • Anhydrous toluene or hexane

  • Saturated ammonium chloride solution

  • Saturated Rochelle's salt solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Formation of the Acid Chloride

  • To a stirred suspension of 1-methyl-1H-pyrrole-3-carboxylic acid in anhydrous dichloromethane, a few drops of DMF (catalyst) are added.

  • Oxalyl chloride or thionyl chloride is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases and the solution becomes clear.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 1-methyl-1H-pyrrole-3-carbonyl chloride, which is used in the next step without further purification.

Step 2: Reduction to the Aldehyde

  • The crude acid chloride is dissolved in anhydrous toluene or THF and cooled to -78 °C under a nitrogen atmosphere.

  • A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise, maintaining the temperature at -78 °C.

  • The reaction is stirred at -78 °C for a specified time, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by saturated Rochelle's salt solution or saturated ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Conclusion

The choice between the Vilsmeier-Haack formylation and a multi-step synthesis from a pre-functionalized precursor for the preparation of this compound depends on the specific requirements of the researcher.

The Vilsmeier-Haack reaction offers a more direct, one-pot approach. However, it necessitates a potentially challenging chromatographic separation of the 2- and 3-formyl isomers, which may impact the overall isolated yield of the desired product.

The multi-step synthesis from 1-methyl-1H-pyrrole-3-carboxylic acid , while longer, provides excellent control over regioselectivity, leading to a cleaner crude product and potentially a higher overall yield of the pure 3-isomer. This pathway is often preferable for larger-scale syntheses where facile purification is a priority.

Researchers should carefully consider factors such as the availability of starting materials, the scale of the reaction, and the importance of isomeric purity when selecting the optimal synthetic route.

References

A Comparative Guide to Pyrrole Formylation: Exploring Alternatives to the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-containing compounds, the introduction of a formyl group is a critical step for further functionalization. The Vilsmeier-Haack reaction has long been the cornerstone for this transformation. However, the use of phosphorus oxychloride and the often harsh reaction conditions have prompted the exploration of alternative reagents. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other notable methods for pyrrole formylation, supported by experimental data and detailed protocols.

The Benchmark: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most widely used method for the formylation of electron-rich heterocycles like pyrrole.[1][2][3] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic species then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde.[1][4]

Key Characteristics:

  • High Reactivity: The Vilsmeier reagent is a potent electrophile, leading to efficient formylation of pyrroles.

  • Regioselectivity: Formylation of unsubstituted pyrrole occurs predominantly at the C2-position due to the higher electron density at this position.[3]

  • Broad Substrate Scope: The reaction is applicable to a wide range of substituted pyrroles.

Alternative Formylation Reagents: A Comparative Analysis

While effective, the Vilsmeier-Haack reaction has prompted the investigation of alternative methods that may offer milder conditions, different regioselectivities, or avoid the use of phosphorus oxychloride. This section compares three such alternatives: the Duff reaction, the Rieche formylation, and formylation using trifluoroacetic anhydride.

Reaction/ReagentTypical ReagentsTypical ConditionsYield of 2-FormylpyrroleNotes
Vilsmeier-Haack POCl₃, DMF0 °C to room temperature, 1-2 h~85%The most common and generally high-yielding method.
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., AcOH, TFA)Heat (often >100 °C), several hoursGenerally low for simple pyrrolesPrimarily used for ortho-formylation of phenols; can lead to complex mixtures with pyrroles.
Rieche Formylation Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄)0 °C to room temperature, 1-3 hModerate to good (substrate dependent)Effective for many electron-rich aromatics, but less commonly reported for simple pyrroles.
TFA/Paraformaldehyde Trifluoroacetic acid (TFA), ParaformaldehydeRoom temperature, several hours~42% (for dipyrromethane synthesis)Milder conditions, but may be lower yielding for simple formylation compared to Vilsmeier-Haack.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for each formylation method.

Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Sigma Complex Vilsmeier_reagent->Intermediate Pyrrole Pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate->Iminium_salt - H⁺ Formylpyrrole 2-Formylpyrrole Iminium_salt->Formylpyrrole + H₂O - (CH₃)₂NH₂⁺ H2O H₂O H2O->Formylpyrrole

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Duff Reaction

Duff_Reaction HMTA Hexamethylenetetramine (HMTA) Iminium_ion Iminium Ion Electrophile HMTA->Iminium_ion + H⁺ H_plus H⁺ H_plus->Iminium_ion Adduct Initial Adduct Iminium_ion->Adduct Pyrrole Pyrrole Pyrrole->Adduct + Iminium Ion Iminium_intermediate Iminium Intermediate Adduct->Iminium_intermediate Rearrangement & Oxidation Formylpyrrole 2-Formylpyrrole Iminium_intermediate->Formylpyrrole + H₂O H2O H₂O H2O->Formylpyrrole

Caption: Generalized mechanism of the Duff reaction.[5]

Rieche Formylation

Rieche_Formylation DCM Dichloromethyl methyl ether Electrophile Electrophilic Complex DCM->Electrophile + TiCl₄ TiCl4 TiCl₄ TiCl4->Electrophile Sigma_complex Sigma Complex Electrophile->Sigma_complex Pyrrole Pyrrole Pyrrole->Sigma_complex + Electrophile Intermediate Intermediate Sigma_complex->Intermediate - H⁺ Formylpyrrole 2-Formylpyrrole Intermediate->Formylpyrrole + H₂O H2O H₂O (workup) H2O->Formylpyrrole

Caption: Proposed mechanism of the Rieche formylation.[6][7]

Experimental Protocols

Vilsmeier-Haack Formylation of Pyrrole (Representative Protocol)

To a solution of freshly distilled pyrrole (1.0 eq) in anhydrous DMF (3.0 eq) at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The mixture is then poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford 2-formylpyrrole.

Rieche Formylation of an Aromatic Compound (Representative Protocol for Mesitylene)

A solution of the aromatic substrate (e.g., mesitylene, 1.0 eq) in a dry solvent such as dichloromethane is cooled to 0 °C. A Lewis acid, such as titanium tetrachloride (TiCl₄, 1.0-2.0 eq), is added, followed by the dropwise addition of dichloromethyl methyl ether (1.1 eq). The reaction is stirred at 0 °C to room temperature for 1-3 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.[8]

Duff Reaction of a Phenol (Representative Protocol)

Note: The Duff reaction is generally inefficient for simple pyrroles. The following is a general procedure for the formylation of a phenol.[5]

A mixture of the phenol (1.0 eq), hexamethylenetetramine (1.0-1.5 eq), and a suitable acid (e.g., glacial acetic acid or trifluoroacetic acid) is heated, often to reflux, for several hours. After cooling, the reaction mixture is hydrolyzed by the addition of water or dilute acid. The product is then isolated by extraction with an organic solvent. Purification is typically achieved by chromatography or recrystallization.

Formylation with Trifluoroacetic Acid and Paraformaldehyde (Representative Protocol for Dipyrromethane Synthesis)

Note: This protocol is for the condensation of pyrrole with formaldehyde to form dipyrromethane, where formylation is an initial step.[9]

To a solution of pyrrole (in large excess) is added trifluoroacetic acid (catalytic amount). Paraformaldehyde is then added portion-wise at room temperature. The reaction is stirred for a specified time, after which it is quenched with a base (e.g., aqueous NaOH). The excess pyrrole is removed by distillation, and the product is purified by column chromatography.[9]

Conclusion

The Vilsmeier-Haack reaction remains a robust and high-yielding method for the formylation of pyrroles. However, for specific applications requiring milder conditions or different regioselectivity, alternative reagents are valuable tools in the synthetic chemist's arsenal. The Duff reaction, while a classic method for phenols, is generally less effective for simple pyrroles. The Rieche formylation offers a viable alternative, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction. Formylation using trifluoroacetic acid and a formaldehyde source presents a milder option, though yields may be lower for direct formylation. The choice of reagent will ultimately depend on the specific substrate, desired yield, and tolerance to the reaction conditions.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery process. For novel pyrrole compounds, a class of nitrogen-containing heterocycles with significant therapeutic promise, selecting the appropriate in vitro cytotoxicity assay is paramount for generating reliable and reproducible data. This guide provides a comparative overview of three commonly employed assays—MTT, XTT, and LDH—offering insights into their principles, experimental protocols, and data interpretation.

Comparison of Cytotoxicity Assays

The choice of a cytotoxicity assay depends on several factors, including the compound's mechanism of action, the cell type, and the desired endpoint. The following table summarizes the key characteristics of the MTT, XTT, and LDH assays, providing a basis for selecting the most suitable method for your research needs.

Assay PrincipleMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)LDH (Lactate Dehydrogenase)
Measurement Cell viability (metabolic activity)Cell viability (metabolic activity)Cytotoxicity (membrane integrity)
Mechanism Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.Reduction of XTT to a water-soluble orange formazan product by mitochondrial dehydrogenases.Measurement of LDH released from damaged cells into the culture medium.
Advantages Well-established, cost-effective, and sensitive.Water-soluble product (no solubilization step), suitable for continuous monitoring.Non-destructive to remaining cells, relatively simple and rapid.
Disadvantages Insoluble formazan requires a solubilization step, potential for interference from reducing agents.Less sensitive than MTT for some cell lines, requires an intermediate electron acceptor.Indirect measure of cell death, can be affected by serum LDH, less sensitive for early apoptotic events.
Endpoint Colorimetric (absorbance at ~570 nm)Colorimetric (absorbance at ~450 nm)Colorimetric (absorbance at ~490 nm)

Experimental Data: Cytotoxicity of Pyrrole and Heterocyclic Compounds

The following table presents a compilation of half-maximal inhibitory concentration (IC50) values for various pyrrole and other heterocyclic compounds, as determined by the MTT assay. This data, gathered from multiple studies, illustrates the range of cytotoxic activities observed for this class of compounds against different cancer cell lines.

Compound ClassSpecific Compound(s)Cell LineAssayIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineCompound 10aPC3 (Prostate)MTT0.19[1]
Pyrrolo[2,3-d]pyrimidineCompound 10bMCF-7 (Breast)MTT1.66[1]
Pyrrolo[2,3-d]pyrimidineCompound 9eA549 (Lung)MTT4.55[1]
PhenylpyrroloquinolinonesCompound 2HeLa (Cervical)MTT0.0002[2]
PhenylpyrroloquinolinonesCompound 2HT-29 (Colon)MTT0.0001[2]
PhenylpyrroloquinolinonesCompound 2MCF-7 (Breast)MTT0.0002[2]
Isatin-pyrrole derivativeSample 6HepG2 (Liver)MTT0.47
Dihydropyrimidone substituted pyrrolesNot specifiedHeLa (Cervical)MTT9.90 - 10.36[3]

Note: Data for XTT and LDH assays on novel pyrrole compounds is less prevalent in the public domain. Researchers are encouraged to perform these assays in parallel with MTT to generate a comprehensive cytotoxicity profile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are generalized protocols for the MTT, XTT, and LDH assays. It is important to optimize these protocols for specific cell lines and experimental conditions.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the novel pyrrole compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a general workflow for in vitro cytotoxicity testing and a hypothetical signaling pathway for a cytotoxic pyrrole compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Compound Preparation start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation reagent_add Add Assay Reagent (MTT/XTT/LDH) incubation->reagent_add readout Measure Absorbance reagent_add->readout calc Calculate % Viability readout->calc ic50 Determine IC50 calc->ic50 end End ic50->end

General workflow for in vitro cytotoxicity assays.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_execution Execution Phase Pyrrole Novel Pyrrole Compound Receptor Death Receptor (e.g., Fas/TNFR) Pyrrole->Receptor binds/activates Bax Bax Pyrrole->Bax activates Bcl2 Bcl-2 Pyrrole->Bcl2 inhibits Procaspase8 Procaspase-8 Receptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Bid Bid Caspase8->Bid tBid tBid Bid->tBid tBid->Bax activates CytoC Cytochrome c Bax->CytoC releases Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Hypothetical apoptosis pathway induced by a pyrrole compound.

This guide provides a foundational understanding of key in vitro cytotoxicity assays and their application to the study of novel pyrrole compounds. The provided protocols and diagrams serve as a starting point for researchers to design and execute robust and meaningful cytotoxicity experiments.

References

Comparative Reactivity of N-Aryl vs. N-Alkyl Pyrrole-3-carbaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative study of the reactivity of N-aryl and N-alkyl pyrrole-3-carbaldehydes, supported by experimental data and detailed protocols.

The substituent on the pyrrole nitrogen plays a crucial role in modulating the electronic properties of the pyrrole ring and, consequently, the reactivity of the C3-carbaldehyde group. Generally, N-aryl groups are electron-withdrawing due to inductive effects and resonance, which decreases the electron density of the pyrrole ring. In contrast, N-alkyl groups are electron-donating, increasing the ring's electron density. This fundamental difference in electronic character directly impacts the electrophilicity of the carbonyl carbon in the C3-carbaldehyde, influencing its reactivity towards nucleophiles.

Synthesis and Spectroscopic Data

The synthesis of N-substituted pyrrole-3-carbaldehydes can be achieved through various methods, with multicomponent reactions and Vilsmeier-Haack formylation being prominent strategies.

Table 1: Synthetic Approaches to N-Aryl and N-Alkyl Pyrrole-3-carbaldehydes
N-Substituent TypeSynthetic MethodGeneral Reaction ConditionsYield RangeReference
N-Aryl Multicomponent ReactionProline-catalyzed Mannich reaction-cyclization of in situ generated imines and succinaldehyde, followed by IBX oxidation.50-80%[1][2]
Vilsmeier-Haack FormylationReaction of N-aryl pyrrole with a formylating agent (e.g., DMF/POCl₃).Varies[3]
N-Alkyl Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with a primary alkylamine.Good to Excellent[4]
Vilsmeier-Haack FormylationReaction of N-alkyl pyrrole with a formylating agent.Varies[3]
Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data

Spectroscopic analysis reveals subtle but significant differences in the chemical shifts of the aldehyde proton and carbonyl carbon, reflecting the electronic influence of the N-substituent. The aldehyde proton and carbonyl carbon of N-aryl pyrrole-3-carbaldehydes are typically observed at a slightly downfield chemical shift compared to their N-alkyl counterparts, indicating a more electron-deficient carbonyl group.

CompoundN-SubstituentAldehyde ¹H (ppm)Carbonyl ¹³C (ppm)Pyrrole Ring Protons ¹H (ppm)Reference
1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde4-Methoxyphenyl (Aryl)9.67187.06.85, 6.87[2]
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde4-Methoxyphenyl (Aryl)9.73186.06.89, 6.94[2]
N-Methylpyrrole-3-carbaldehydeMethyl (Alkyl)~9.6~185.0~6.7, 7.4Inferred
N-Benzyl-1H-pyrrole-3-carbaldehydeBenzyl (Alkyl)~9.7~186.0~6.8, 7.5Inferred

Comparative Reactivity

The electron-withdrawing nature of the N-aryl group is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon. This makes N-aryl pyrrole-3-carbaldehydes generally more reactive towards nucleophilic attack than their N-alkyl counterparts. This difference in reactivity can be observed in various condensation and addition reactions.

Knoevenagel Condensation

In the Knoevenagel condensation, the aldehyde reacts with an active methylene compound. The increased electrophilicity of N-aryl pyrrole-3-carbaldehydes should lead to faster reaction rates and potentially higher yields compared to N-alkyl derivatives under similar conditions.

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is also influenced by the electrophilicity of the carbonyl carbon. N-aryl pyrrole-3-carbaldehydes are expected to react more readily with phosphorus ylides.

Reduction with Sodium Borohydride

The reduction of the aldehyde to an alcohol using a mild reducing agent like sodium borohydride is a common transformation. While both N-aryl and N-alkyl derivatives will undergo this reaction, the more electrophilic carbonyl of the N-aryl compound may react at a faster rate.

While direct comparative experimental data is sparse in the literature, the established principles of electronic effects strongly support these reactivity trends.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Pyrrole-3-carbaldehyde via Multicomponent Reaction[1][2]
  • To a solution of an aromatic amine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in DMSO (5 mL), add L-proline (20 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add succinaldehyde (1.2 mmol).

  • Continue stirring at room temperature for 12 hours.

  • Add 2-iodoxybenzoic acid (IBX) (1.5 mmol).

  • Stir the reaction mixture at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation
  • In a round-bottom flask, dissolve the N-substituted pyrrole-3-carbaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a base (e.g., piperidine, 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Wittig Reaction
  • To a suspension of a phosphonium salt (1.1 mmol) in dry THF (10 mL) under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.1 mmol) at 0 °C to generate the ylide.

  • Stir the resulting colored solution for 30 minutes at 0 °C.

  • Add a solution of the N-substituted pyrrole-3-carbaldehyde (1.0 mmol) in dry THF (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 4: Reduction with Sodium Borohydride[8]
  • Dissolve the N-substituted pyrrole-3-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the corresponding alcohol.

Biological Relevance and Experimental Workflow

Pyrrole-3-carbaldehyde derivatives have emerged as promising scaffolds in drug discovery, notably as enzyme inhibitors. For instance, various pyrrole-containing compounds have been investigated as inhibitors of Enoyl-ACP Reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[8][9][10] The aldehyde functionality often serves as a crucial pharmacophoric feature or a synthetic handle for further elaboration.

Below is a generalized signaling pathway illustrating the inhibition of a target enzyme by a pyrrole-based inhibitor, and a typical experimental workflow for an enzyme inhibition assay.

enzyme_inhibition_pathway sub Substrate enz Target Enzyme (e.g., Enoyl-ACP Reductase) sub->enz Binds prod Product (Essential for Pathogen Survival) enz->prod Catalyzes complex Enzyme-Inhibitor Complex (Inactive) pathway_blocked Biosynthesis Pathway Blocked inhibitor N-Aryl/N-Alkyl Pyrrole-3-carbaldehyde Derivative inhibitor->enz Binds & Inhibits

Caption: Generalized pathway of enzyme inhibition by a pyrrole derivative.

experimental_workflow start Start: Enzyme Inhibition Assay prepare Prepare Reagents: - Purified Enzyme - Substrate - Buffer - Test Inhibitor (Pyrrole Derivative) start->prepare incubate Incubate Enzyme with Inhibitor prepare->incubate initiate Initiate Reaction by adding Substrate incubate->initiate measure Measure Reaction Rate (e.g., Spectrophotometrically) initiate->measure analyze Data Analysis: - Determine IC₅₀ value - Kinetic studies measure->analyze end End: Assess Inhibitory Potency analyze->end

Caption: Experimental workflow for an enzyme inhibition assay.[11][12][13]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-methyl-1H-pyrrole-3-carbaldehyde, a compound requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and compliance with environmental regulations.

Hazard Identification and Immediate Precautions

Based on data from structurally similar pyrrole derivatives, this compound should be handled as a hazardous substance. Key hazards include flammability, acute toxicity if swallowed or inhaled, and the potential to cause serious skin and eye irritation.[1][2][3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant and chemical-resistant lab coat is recommended.

All handling of this chemical should occur within a well-ventilated chemical fume hood to minimize inhalation exposure.[1][2][3]

Quantitative Hazard Summary

Hazard ClassificationGHS Pictogram(s)Hazard StatementsPrecautionary Statements
Flammable Liquid🔥H226: Flammable liquid and vapour.[1]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
Acute Toxicity (Oral)☠️H301/H302: Toxic or harmful if swallowed.[1][3]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1][3]
Acute Toxicity (Inhalation)⚠️H332: Harmful if inhaled.[1][3]P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area.[1][2][3]
Serious Eye Damage/IrritationcorrosiveH318/H319: Causes serious eye damage or irritation.[1][2][3]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
Skin Corrosion/Irritation⚠️H315: Causes skin irritation.[2][3]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
Aquatic Hazard (Acute)(none)H402: Harmful to aquatic life.[1]P273: Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Experimental Protocol for Waste Segregation and Collection:

  • Identify Waste Streams:

    • Unused/Surplus Chemical: The original container with any remaining this compound.

    • Contaminated Materials: This includes any items that have come into direct contact with the chemical, such as pipette tips, gloves, absorbent pads used for spills, and contaminated glassware.

    • Rinsate: Any solvent used to rinse containers or glassware that held the chemical.

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components of any chemical mixture, including solvents.

    • Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

  • Collection Procedure:

    • Carefully transfer any unused chemical into the designated hazardous waste container.

    • Place all solid contaminated materials into a separate, clearly labeled solid hazardous waste container.

    • For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous waste and must be collected in the liquid hazardous waste container.[5] After triple rinsing, the glassware may be washed for reuse. The rinsate from containers that held acutely hazardous waste must be collected and managed as hazardous waste.[6]

  • Storage of Hazardous Waste:

    • Keep the hazardous waste container tightly sealed except when adding waste.

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from heat sources or incompatible materials such as strong oxidizing agents and strong bases.[4]

    • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

  • Arranging for Final Disposal:

    • Once the waste container is full, or on a regular schedule, contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Ensure all required documentation is completed and accompanies the waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

G cluster_0 Waste Identification and Segregation cluster_1 Waste Collection and Labeling cluster_2 Final Disposal A Unused this compound D Liquid Hazardous Waste Container (Labeled with Chemical Name) A->D B Contaminated Materials (Gloves, Pipettes, etc.) E Solid Hazardous Waste Container (Labeled) B->E C Contaminated Glassware F Triple Rinse with Solvent C->F G Store in Designated Satellite Accumulation Area D->G E->G F->D Collect Rinsate H Contact EHS for Pickup G->H

Caption: Waste Segregation and Collection Workflow.

G Start Disposal of This compound IsWaste Is the material waste? Start->IsWaste IsLiquid Is the waste liquid? IsWaste->IsLiquid Yes IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes Store Store in Secondary Containment in Satellite Area LiquidWaste->Store SolidWaste->Store EHS Arrange for EHS/ Contractor Disposal Store->EHS End Disposal Complete EHS->End

Caption: Decision Logic for Proper Disposal Route.

Disclaimer: The information provided here is a guideline based on the known hazards of similar chemical compounds. It is imperative to consult your institution's specific safety protocols and to comply with all local, state, and federal regulations regarding hazardous waste disposal. Always refer to the most current Safety Data Sheet (SDS) for any chemical before handling.

References

Personal protective equipment for handling 1-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-methyl-1H-pyrrole-3-carbaldehyde. The following procedures are based on the safety data for structurally analogous compounds, such as 1-methyl-1H-pyrrole-2-carbaldehyde and pyrrole-3-carboxaldehyde, and should be implemented to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when there is a risk of splashing.[1][3][4][5]Protects against splashes and vapors that can cause serious eye irritation.[3][4][6] Ensure a tight fit.
Skin Protection Chemically resistant gloves (Nitrile or Neoprene recommended).[2][7][8] Flame-retardant lab coat.[1] Full-length pants and closed-toe shoes.[9]Prevents skin contact which may cause irritation.[1][6] Regularly inspect gloves for any signs of degradation or puncture.[7] Contaminated clothing should be removed immediately and washed before reuse.[6][10]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[9][10] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][4][9]Minimizes the inhalation of vapors which may cause respiratory tract irritation.[6][10] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

Experimental Protocol: Safe Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][10][11]

  • Keep the container tightly closed and consider storing under an inert gas like nitrogen.[6][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

2. Handling and Use:

  • All handling procedures should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][10]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[9][10]

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid contact with skin, eyes, and clothing.[9][10]

  • Do not eat, drink, or smoke in the handling area.[1][11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[9][10]

  • Wash hands thoroughly after handling the chemical.[3][9][10]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area immediately and remove all sources of ignition.[4][10]

  • Ventilate the area of the spill.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[4][7]

  • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[4][10]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10][12]

4. Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[1][3][10]

  • Chemical waste should be placed in a clearly labeled, sealed, and appropriate container.[1]

  • Do not dispose of the chemical down the drain or into the environment.

Logical Workflow for Handling this compound

G a Don Appropriate PPE (Goggles, Gloves, Lab Coat) b Ensure Fume Hood is Operational a->b c Verify Eyewash/Shower Accessibility b->c d Retrieve Chemical from Storage c->d Proceed to Handling e Perform Experiment in Fume Hood d->e f Keep Container Tightly Closed e->f j Spill or Exposure Occurs e->j If spill/exposure g Dispose of Waste in Labeled Container f->g Experiment Complete h Clean Work Area g->h i Remove PPE and Wash Hands h->i complete Procedure Complete i->complete k Evacuate Area & Alert Others j->k l Administer First Aid (Eyewash, Shower) j->l n Follow Spill Cleanup Protocol j->n m Consult SDS-like Documents & Seek Medical Attention l->m

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.